3-(3,4,5-Trifluorophenyl)propanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(3,4,5-trifluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c10-6-3-5(1-2-8(13)14)4-7(11)9(6)12/h3-4H,1-2H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGZNFBPOANGAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590692 | |
| Record name | 3-(3,4,5-Trifluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886499-50-9 | |
| Record name | 3,4,5-Trifluorobenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886499-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,4,5-Trifluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Imperative of Fluorine Substitution in Modern Medicinal Chemistry: An In-Depth Technical Guide
For researchers, scientists, and professionals dedicated to the art and science of drug development, the strategic incorporation of fluorine into small molecule candidates has become an indispensable tool. This guide provides a comprehensive exploration of the nuanced roles that fluorine substitution plays, moving beyond a mere catalog of effects to a deeper analysis of the underlying physicochemical principles and their practical application in drug design and optimization.
The Unique Physicochemical Profile of Fluorine: A Game of Extremes
Fluorine's profound impact on molecular properties stems from its unique and often paradoxical characteristics. It is the most electronegative element, yet a fluorine-substituted aromatic ring can be more lipophilic than its non-fluorinated counterpart. It is the smallest of the halogens, allowing it to act as a subtle bioisostere for hydrogen, yet its electronic influence is far-reaching.[1][2] Understanding these fundamentals is the bedrock of its rational application in medicinal chemistry.
The introduction of fluorine can dramatically alter a molecule's electron distribution, which in turn impacts its pKa, dipole moment, and even chemical reactivity.[1] For instance, the high electronegativity of fluorine can significantly lower the pKa of nearby basic functional groups, a property that can be leveraged to improve oral absorption and bioavailability by increasing the proportion of the neutral, membrane-permeable form of a drug at physiological pH.[1][3]
Modulating Physicochemical Properties: A Medicinal Chemist's Toolkit
The strategic placement of fluorine atoms provides a powerful means to fine-tune the physicochemical properties of a drug candidate to overcome common developmental hurdles.
Mastering Lipophilicity and Membrane Permeability
While fluorine is highly electronegative, the carbon-fluorine bond is poorly polarizable, which often leads to an increase in molecular lipophilicity.[4] This effect is highly context-dependent. A single fluorine atom on an aromatic ring might only subtly increase the logarithm of the partition coefficient (logP), whereas a trifluoromethyl (CF3) group generally imparts a significant boost in lipophilicity.[4] This can be a double-edged sword; while enhanced lipophilicity can improve passive membrane permeability and oral bioavailability, excessive lipophilicity can lead to reduced aqueous solubility, increased metabolic clearance, and potential off-target toxicities.[2][4]
| Compound Series | Substitution | logP | Change in logP |
| Benzene | H | 2.13 | - |
| F | 2.27 | +0.14 | |
| CF3 | 2.85 | +0.72 | |
| Aniline | H | 0.90 | - |
| 4-F | 1.15 | +0.25 | |
| 4-CF3 | 2.41 | +1.51 |
A summary of the impact of fluorine substitution on the lipophilicity (logP) of simple aromatic compounds.
Fine-Tuning Acidity and Basicity (pKa)
The strong electron-withdrawing nature of fluorine can significantly influence the acidity and basicity of nearby functional groups.[1] The introduction of fluorine can lower the pKa of amines by 2-3 units, which can be a crucial modification for optimizing a drug's pharmacokinetic profile.[4] By reducing the basicity of an amine, its ionization state at physiological pH can be shifted towards the more membrane-permeable neutral form, thereby enhancing oral absorption.[1]
Caption: Impact of fluorine on the pKa and ionization state of an amine.
Enhancing Metabolic Stability: Blocking the "Soft Spots"
One of the most valuable applications of fluorine in drug design is to enhance metabolic stability.[5][6] The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~109 kcal/mol), making it highly resistant to cleavage by metabolic enzymes.[2] By strategically placing fluorine atoms at sites susceptible to oxidative metabolism, the metabolic "soft spots" of a drug candidate can be effectively blocked. This can lead to a longer half-life, increased systemic exposure, and a more predictable pharmacokinetic profile.[4][5]
The primary enzymes responsible for drug metabolism are the cytochrome P450 (CYP) family. A common metabolic pathway is the hydroxylation of aromatic rings. By substituting a hydrogen atom with a fluorine atom at the site of hydroxylation, this metabolic pathway can be effectively shut down.
Caption: Fluorine substitution blocking cytochrome P450-mediated metabolism.
Influencing Binding Affinity and Potency
The introduction of fluorine can also have a profound impact on a drug's binding affinity for its target protein, although the effects can be complex and are not always predictable.[1][7] Fluorine can participate in a variety of non-covalent interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole interactions, and even so-called "fluorine bonding".[7][8]
While fluorine is a poor hydrogen bond acceptor in general, in the constrained environment of a protein binding site, it can form weak hydrogen bonds with suitable donors.[9][10] More significantly, the polarized C-F bond can engage in favorable electrostatic interactions with electron-deficient regions of the protein or with other polar groups.[11] In some cases, the introduction of fluorine can induce a conformational change in the ligand that pre-organizes it for optimal binding to the receptor.[4]
Synthetic Strategies for Fluorination
The ability to introduce fluorine into a molecule has been revolutionized by advances in synthetic chemistry.[12] Modern fluorination methods allow for the selective introduction of fluorine and fluoroalkyl groups under mild conditions, even at late stages of a synthetic sequence.[13][14] This "late-stage fluorination" is particularly valuable in drug discovery as it allows for the rapid generation of fluorinated analogs of a lead compound for structure-activity relationship (SAR) studies.
Common fluorination strategies include:
-
Nucleophilic Fluorination: Employing sources of fluoride anion (e.g., potassium fluoride, tetra-n-butylammonium fluoride) to displace a leaving group.
-
Electrophilic Fluorination: Using reagents that deliver a "fluorine cation" equivalent (e.g., N-fluorobenzenesulfonimide) to react with electron-rich substrates.
-
Deoxyfluorination: Converting alcohols or carbonyls to their corresponding fluorinated derivatives using reagents like diethylaminosulfur trifluoride (DAST).
Experimental Protocols
Protocol for Late-Stage Nucleophilic Aromatic Fluorination
This protocol describes a general procedure for the nucleophilic aromatic substitution (SNAr) of a nitro-activated aryl chloride with potassium fluoride.
Materials:
-
Nitro-activated aryl chloride (1.0 mmol)
-
Anhydrous potassium fluoride (KF, 2.0 mmol)
-
Tetrabutylammonium chloride (TBAC, 0.1 mmol)
-
Anhydrous dimethyl sulfoxide (DMSO, 5 mL)
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser
-
Standard work-up and purification reagents and equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the nitro-activated aryl chloride, anhydrous potassium fluoride, and tetrabutylammonium chloride.
-
Add anhydrous DMSO via syringe.
-
Equip the flask with a condenser and heat the reaction mixture to 120-150 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired fluorinated aromatic compound.
Protocol for Determination of logP (Shake-Flask Method)
This protocol outlines the classic shake-flask method for determining the octanol-water partition coefficient (logP).
Materials:
-
Fluorinated compound of interest
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Analytical method for quantification (e.g., UV-Vis spectrophotometry, HPLC)
-
Vortex mixer, centrifuge
Procedure:
-
Prepare a stock solution of the fluorinated compound in either water or n-octanol.
-
In a separatory funnel or centrifuge tube, combine a known volume of the n-octanol and water phases.
-
Add a small, known amount of the compound stock solution. The final concentration should be within the linear range of the analytical method.
-
Seal the container and shake vigorously for a set period (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.
-
Separate the two phases by allowing them to stand or by centrifugation.
-
Carefully remove an aliquot from each phase, ensuring no cross-contamination.
-
Determine the concentration of the compound in each phase using the chosen analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the logarithm (base 10) of the partition coefficient.
Case Studies of Successful Fluorinated Drugs
The strategic use of fluorine is evident in a large number of blockbuster drugs across various therapeutic areas.
-
Fluoxetine (Prozac®): The introduction of a trifluoromethyl group into the structure of this selective serotonin reuptake inhibitor (SSRI) increased its lipophilicity and CNS penetration, which was crucial for its efficacy in treating depression.[4]
-
Atorvastatin (Lipitor®): The fluorinated phenyl group in atorvastatin plays a key role in its binding to HMG-CoA reductase, the target enzyme for cholesterol lowering.
-
Ibrutinib (Imbruvica®): A 4-fluorophenoxy substituent in this Bruton's tyrosine kinase (BTK) inhibitor enhanced its binding affinity and improved its pharmacokinetic profile, leading to a highly effective treatment for certain cancers.[4]
-
Fluoroquinolone Antibiotics (e.g., Ciprofloxacin): The fluorine atom at the C-6 position of the quinolone core is critical for the antibacterial activity of this class of drugs, as it enhances their binding to DNA gyrase.[4]
Fluorine in Diagnostic Applications: The Rise of ¹⁸F-PET
Beyond therapeutics, the fluorine-18 (¹⁸F) isotope has become a cornerstone of positron emission tomography (PET) imaging.[15][16][17] The favorable half-life (109.8 minutes) and low positron energy of ¹⁸F make it an ideal radionuclide for clinical imaging. ¹⁸F-labeled tracers, such as [¹⁸F]fluorodeoxyglucose (FDG), are widely used in oncology to visualize tumors with high glucose metabolism.[15] The development of late-stage ¹⁸F-fluorination methods has expanded the range of molecules that can be labeled and used as PET imaging agents for a wide array of biological targets.[4]
Potential Downsides and Challenges
While fluorine substitution is a powerful tool, it is not a panacea. The introduction of fluorine can sometimes lead to unexpected and undesirable consequences.[2] For example, in some cases, the C-F bond can be metabolically cleaved, leading to the release of fluoride ions, which can be toxic at high concentrations.[2] The increased lipophilicity from fluorination can also lead to increased binding to hERG channels, which can cause cardiac toxicity. Therefore, a careful and data-driven approach is essential when incorporating fluorine into drug candidates.
Conclusion and Future Outlook
The strategic incorporation of fluorine has become a mature and highly successful strategy in medicinal chemistry.[18] From modulating fundamental physicochemical properties to enhancing metabolic stability and target affinity, the judicious use of fluorine has proven to be a powerful approach for transforming promising lead compounds into effective medicines.[2][12] As our understanding of the subtle effects of fluorination continues to grow and as new synthetic methodologies become available, the "magic bullet" of fluorine will undoubtedly continue to play a central role in the future of drug discovery and development.[3]
References
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- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
- The Many Roles for Fluorine in Medicinal Chemistry.
- Fluorinated Drugs Approved by the FDA (2016–2022). Encyclopedia.pub.
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- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
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- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed.
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)
- Fluorine Bonding — How Does It Work In Protein−Ligand Interactions?.
- Synthetic Fluorin
- Contribution of Organofluorine Compounds to Pharmaceuticals.
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- Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. The University of Brighton.
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- The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study.
- Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery.
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An In-depth Technical Guide to 3,4,5-Trifluorobenzenepropanoic Acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3,4,5-trifluorobenzenepropanoic acid, a fluorinated aromatic compound with significant potential in medicinal chemistry. While direct literature on this specific molecule is emerging, this document synthesizes information from closely related analogues to project its synthesis, physicochemical properties, and potential applications in drug discovery. The strategic incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluorinated building blocks like this one highly valuable.
The Strategic Advantage of Fluorine in Drug Design
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[1][2] The trifluoromethyl group, for instance, is often used as a bioisostere for other chemical groups to improve metabolic stability and binding affinity.[3] The 3,4,5-trifluorophenyl moiety, in particular, offers a unique electronic profile that can modulate the acidity of nearby functional groups and participate in favorable interactions with biological targets. This makes 3,4,5-trifluorobenzenepropanoic acid a promising scaffold for the development of novel therapeutics.
Proposed Synthesis of 3,4,5-Trifluorobenzenepropanoic Acid
Given the limited direct literature on the synthesis of 3,4,5-trifluorobenzenepropanoic acid, two plausible synthetic routes are proposed based on established organic chemistry principles and reactions reported for similar compounds.
Route A: Elongation from 3,4,5-Trifluorobenzaldehyde
This approach utilizes the commercially available 3,4,5-trifluorobenzaldehyde and extends the carbon chain to form the desired propanoic acid.
Experimental Protocol:
-
Step 1: Wittig Reaction. To a solution of (carbethoxymethyl)triphenylphosphonium bromide in an anhydrous aprotic solvent such as tetrahydrofuran (THF), a strong base like sodium hydride is added at 0°C to generate the ylide. 3,4,5-trifluorobenzaldehyde is then added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight. The product, ethyl 3-(3,4,5-trifluorophenyl)acrylate, is then isolated and purified.
-
Step 2: Reduction of the Alkene. The ethyl 3-(3,4,5-trifluorophenyl)acrylate is dissolved in a suitable solvent like ethanol, and a catalyst such as palladium on carbon (10% Pd/C) is added. The mixture is then subjected to hydrogenation at a suitable pressure until the reaction is complete. Filtration of the catalyst and removal of the solvent yields ethyl 3-(3,4,5-trifluorophenyl)propanoate.
-
Step 3: Hydrolysis of the Ester. The resulting ester is dissolved in a mixture of ethanol and water containing a base such as sodium hydroxide. The solution is heated to reflux for several hours to facilitate the hydrolysis of the ester. After cooling, the reaction mixture is acidified with a strong acid like hydrochloric acid to precipitate the desired 3,4,5-trifluorobenzenepropanoic acid, which is then collected by filtration and purified by recrystallization.
Caption: Proposed synthesis of 3,4,5-Trifluorobenzenepropanoic acid starting from 3,4,5-Trifluorobenzaldehyde.
Route B: Functionalization of a 3,4,5-Trifluorobenzene Precursor
This alternative route begins with a functionalized 3,4,5-trifluorobenzene and builds the propanoic acid side chain. A common starting material for such a synthesis is 1-bromo-3,4,5-trifluorobenzene.[4]
Experimental Protocol:
-
Step 1: Grignard Reagent Formation. 1-bromo-3,4,5-trifluorobenzene is reacted with magnesium turnings in an anhydrous ether solvent, such as THF, to form the corresponding Grignard reagent, (3,4,5-trifluorophenyl)magnesium bromide.[5]
-
Step 2: Reaction with an Electrophile. The freshly prepared Grignard reagent is then reacted with a suitable three-carbon electrophile. For instance, reaction with allyl bromide would yield 1,2,3-trifluoro-5-(prop-2-en-1-yl)benzene.
-
Step 3: Oxidation of the Terminal Alkene. The terminal alkene can be oxidized to the corresponding carboxylic acid using a two-step procedure involving hydroboration-oxidation followed by oxidation of the resulting alcohol, or more directly using a strong oxidizing agent like potassium permanganate or ozonolysis followed by an oxidative workup. This would yield 3,4,5-trifluorobenzenepropanoic acid.
Caption: Proposed synthesis of 3,4,5-Trifluorobenzenepropanoic acid from 1-Bromo-3,4,5-trifluorobenzene.
Physicochemical and Spectroscopic Properties
| Property | 3,4,5-Trifluorobenzoic Acid[6] | 3,4,5-(Trifluorophenyl)acetic Acid[7] | Predicted 3,4,5-Trifluorobenzenepropanoic Acid |
| Molecular Formula | C₇H₃F₃O₂ | C₈H₅F₃O₂ | C₉H₇F₃O₂ |
| Molecular Weight ( g/mol ) | 176.09 | 190.12 | 208.14 |
| Melting Point (°C) | 143-147[8] | 98-101 | Expected to be in a similar range, likely between 80-120°C. |
| pKa | ~3.5 | ~3.86 | Predicted to be slightly higher than the acetic acid analog, around 4.0-4.2. |
| LogP | 1.7 | ~2.0 | Predicted to be higher due to the longer alkyl chain, around 2.3-2.5. |
Anticipated Spectroscopic Data:
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons as a multiplet, and the aliphatic protons of the propanoic acid chain would appear as two triplets.
-
¹³C NMR: The spectrum would display distinct signals for the aromatic carbons, with the carbon atoms attached to fluorine showing characteristic splitting patterns. Additional signals would be present for the carbonyl carbon and the two aliphatic carbons.
-
¹⁹F NMR: A singlet or a complex multiplet is expected in the typical range for aromatic fluorine atoms.
-
IR Spectroscopy: Characteristic absorption bands would be observed for the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the O-H stretch (broad, around 3000 cm⁻¹), and C-F bonds (around 1100-1300 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak would be observed at m/z 208, with a characteristic fragmentation pattern.
Potential Applications in Drug Discovery
The 3,4,5-trifluorophenyl moiety is a valuable pharmacophore in modern drug design. Its electron-withdrawing nature can significantly impact the properties of a molecule, often leading to improved metabolic stability and enhanced binding to target proteins.
Structure-Activity Relationships (SAR)
Based on studies of similar compounds, the 3,4,5-trifluorobenzenepropanoic acid scaffold could be explored for various therapeutic targets.[9][10][11] The carboxylic acid group can serve as a key interaction point with biological targets, while the trifluorophenyl ring can occupy hydrophobic pockets and contribute to binding affinity through halogen bonding or other non-covalent interactions.
Caption: Potential sites for modification on the 3,4,5-Trifluorobenzenepropanoic acid scaffold to explore structure-activity relationships.
Potential Therapeutic Areas
Compounds containing fluorinated phenylpropanoic acid motifs have been investigated for a range of biological activities. For instance, derivatives of phenylpropanoic acid have shown potential as anti-inflammatory agents, anticancer agents, and inhibitors of various enzymes.[11][12] The unique properties of the 3,4,5-trifluorophenyl group could lead to the discovery of potent and selective modulators of targets in areas such as:
-
Oncology: The development of novel kinase inhibitors or agents that disrupt protein-protein interactions.[13]
-
Inflammation and Immunology: The design of inhibitors for enzymes involved in inflammatory pathways.
-
Neuroscience: The creation of ligands for receptors and transporters in the central nervous system.[14]
Conclusion
3,4,5-Trifluorobenzenepropanoic acid represents a promising, albeit underexplored, building block for medicinal chemistry and drug discovery. While direct experimental data is scarce, this guide provides a solid foundation for its synthesis, predicted properties, and potential applications by drawing on established knowledge of structurally related compounds. The unique electronic and steric properties conferred by the 3,4,5-trifluorophenyl moiety make this a scaffold worthy of further investigation. Future research should focus on the development of efficient and scalable synthetic routes to this compound and its derivatives, followed by a thorough evaluation of their biological activities across a range of therapeutic targets. The insights gained from such studies will undoubtedly contribute to the design of the next generation of safer and more effective medicines.
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ChemBK. (n.d.). 3,4,5-(trifluorophenyl)acetic acid. Retrieved from [Link]
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An In-depth Technical Guide to the Mechanism of Action of Fluorinated Arylpropanoic Acid Derivatives
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the mechanism of action of fluorinated arylpropanoic acid derivatives, a significant class of non-steroidal anti-inflammatory drugs (NSAIDs). We will delve into their primary molecular targets, the profound influence of fluorination on their pharmacological profile, the critical role of stereochemistry, and the experimental methodologies employed to elucidate their activity. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of these compounds.
Introduction: The Profen Class and the Rise of Fluorination
The arylpropanoic acid derivatives, commonly known as "profens," represent a cornerstone in the management of pain and inflammation.[1] This class of NSAIDs includes widely recognized drugs such as ibuprofen and naproxen.[1] Their therapeutic efficacy stems from their ability to inhibit the cyclooxygenase (COX) enzymes, thereby modulating the production of prostaglandins, key mediators of inflammation, pain, and fever.[2]
In the continuous quest to refine the therapeutic index of profens—enhancing efficacy while mitigating adverse effects—the strategic incorporation of fluorine atoms into their molecular architecture has emerged as a pivotal strategy in medicinal chemistry. Fluorination can significantly alter the physicochemical and biological properties of the parent compound, often leading to improved potency, metabolic stability, and target selectivity.[3][4] This guide will dissect the intricate mechanisms through which these alterations manifest.
Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Isoforms
The primary mechanism of action for arylpropanoic acid derivatives is the inhibition of the cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.[2]
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a protective role in the gastrointestinal tract and in platelet aggregation.[2]
-
COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation. It is the primary source of prostaglandins that mediate inflammation, pain, and fever.[2]
The therapeutic anti-inflammatory effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal disturbances, are largely a consequence of COX-1 inhibition.[2] Therefore, a key objective in the development of novel NSAIDs is to achieve greater selectivity for COX-2 over COX-1.
The Prostaglandin Synthesis Pathway
The inhibition of COX enzymes by fluorinated arylpropanoic acid derivatives disrupts the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes. This interruption in the prostaglandin synthesis cascade is the fundamental basis of their anti-inflammatory, analgesic, and antipyretic properties.
The Impact of Fluorination: Enhancing the Pharmacological Profile
The introduction of fluorine into the arylpropanoic acid scaffold is a strategic modification that can profoundly influence the drug's pharmacokinetic and pharmacodynamic properties.[3][4]
Enhanced Metabolic Stability
Fluorine's high electronegativity can shield adjacent C-H bonds from metabolic attack by cytochrome P450 enzymes. This "metabolic blocking" effect can lead to a longer plasma half-life and improved bioavailability of the drug.[4]
Increased Lipophilicity and Membrane Permeability
The substitution of hydrogen with fluorine can increase the lipophilicity of a molecule, facilitating its passage across biological membranes. This can enhance drug absorption and distribution to the site of action.[3]
Modulation of COX Isoform Selectivity
Strategic placement of fluorine atoms can alter the binding affinity and selectivity of the compound for COX-1 and COX-2. For instance, the presence of a fluorine substituent at the para-position of the N-3 phenyl ring has been shown to improve the selectivity and potency of COX-2 inhibition in some scaffolds.[5] Molecular modeling studies suggest that the electronegativity of fluorine can lead to favorable interactions with specific residues within the COX-2 active site.[6]
The Critical Role of Stereochemistry
Arylpropanoic acid derivatives possess a chiral center at the alpha-position of the propionic acid moiety, meaning they exist as two enantiomers (R and S).[1] This stereochemistry is of paramount importance as the biological activity, particularly COX inhibition, is often stereoselective.
-
The Eutomer (S-enantiomer): In most cases, the (S)-enantiomer is the pharmacologically active form, exhibiting significantly greater inhibitory potency against COX enzymes.[1]
-
The Distomer (R-enantiomer): The (R)-enantiomer is typically much less active or inactive as a COX inhibitor.
Unidirectional Chiral Inversion
A fascinating and clinically relevant phenomenon observed with some profens is the unidirectional metabolic inversion of the inactive (R)-enantiomer to the active (S)-enantiomer in vivo.[7] This conversion is an enzymatic process and its extent varies between different profens and species. This chiral inversion effectively makes the (R)-enantiomer a prodrug of the (S)-enantiomer.
Experimental Methodologies for Mechanistic Elucidation
A variety of in vitro and in vivo assays are employed to characterize the mechanism of action of fluorinated arylpropanoic acid derivatives.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Determining the inhibitory potency (IC50) of a compound against COX-1 and COX-2 is a fundamental step in its characterization. The Cayman Chemical COX Inhibitor Screening Assay Kit is a widely used colorimetric method for this purpose.[3][8]
Protocol: Cayman Chemical COX Colorimetric Inhibitor Screening Assay
-
Reagent Preparation: Prepare the Assay Buffer, Heme, and Arachidonic Acid solutions according to the kit's instructions.[9] Dilute the COX-1 (ovine) and COX-2 (human) enzymes to the appropriate concentrations.[3]
-
Plate Setup: Add the appropriate volumes of Assay Buffer, Heme, and either COX-1 or COX-2 enzyme to the wells of a 96-well plate.
-
Inhibitor Addition: Add the test compound (fluorinated arylpropanoic acid derivative) at various concentrations to the designated wells. For control wells, add the vehicle (e.g., DMSO).
-
Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[10]
-
Initiation of Reaction: Add Arachidonic Acid to all wells to initiate the enzymatic reaction.
-
Reaction Termination and Color Development: After a specific incubation period (e.g., 2 minutes), add a solution to stop the reaction and initiate a colorimetric reaction.[10]
-
Absorbance Measurement: Read the absorbance of each well at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Chiral Separation and Quantification using High-Performance Liquid Chromatography (HPLC)
To study the stereoselectivity of COX inhibition and the extent of chiral inversion, it is essential to separate and quantify the individual enantiomers of the arylpropanoic acid derivative. Chiral HPLC is the standard technique for this purpose.[11]
Protocol: Chiral HPLC for Enantiomeric Separation of Profens
-
Column Selection: Choose a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak®) are commonly used for the separation of profen enantiomers.[12]
-
Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of an organic solvent (e.g., isopropanol) and an acidic aqueous buffer. The exact composition will need to be optimized for the specific compound and column.
-
Sample Preparation: Dissolve the racemic mixture or the sample from an in vivo study in the mobile phase.
-
HPLC Analysis:
-
Set the flow rate and column temperature.
-
Inject the sample onto the HPLC system.
-
Detect the eluting enantiomers using a UV detector at the appropriate wavelength.
-
-
Data Analysis: The two enantiomers will have different retention times, allowing for their separation and quantification. The peak area of each enantiomer is proportional to its concentration.
Quantitative Data on COX Inhibition
The following table summarizes the reported IC50 values for some arylpropanoic acid derivatives, highlighting the impact of fluorination on COX inhibition.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | ~70 | - | - |
| Celecoxib | - | ~0.008 | >1 |
| 4-Chloro-5-(3-fluoro-4-methoxyphenyl)-1-(4-(methylsulfonyl)phenyl)-1H-imidazole | >10 | 0.004 | >2500 |
| 4-(4-chloro-5-(3-fluoro-4-methoxyphenyl)-1H-imidazol-1-yl)benzenesulfonamide | 3.3 | 0.005 | 660 |
Note: Data is compiled from various sources and experimental conditions may differ.[12][13] A computational study has shown flurbiprofen to be highly selective for the COX-1 isoform.
Conclusion and Future Directions
Fluorinated arylpropanoic acid derivatives represent a highly successful application of fluorine chemistry in drug design. Their primary mechanism of action, the inhibition of COX-2, is well-established, and the strategic incorporation of fluorine has been shown to enhance their metabolic stability, potency, and selectivity. The stereoselective nature of their interaction with COX enzymes and the phenomenon of chiral inversion are critical considerations in their development and clinical use.
Future research in this area will likely focus on the development of even more selective COX-2 inhibitors with improved safety profiles. The use of molecular modeling and computational chemistry will continue to be instrumental in designing novel fluorinated derivatives with optimized interactions with the COX-2 active site.[1][4][7] Furthermore, a deeper understanding of the factors influencing chiral inversion will aid in the design of single-enantiomer drugs with more predictable pharmacokinetic and pharmacodynamic profiles.
References
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- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2010). Current Medicinal Chemistry, 17(15), 1579-1596.
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IC 50 Values for COX-1 and COX-2 Enzymes. ResearchGate. Available from: [Link]
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COX Fluorescent Inhibitor Screening Assay Kit. Interchim. Available from: [Link]
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IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... ResearchGate. Available from: [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]
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The Trifluorophenyl Motif: A Cornerstone of Modern Therapeutic Innovation
A Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The strategic incorporation of the trifluorophenyl group has become a foundational tactic in contemporary medicinal chemistry. This guide provides an in-depth technical exploration of the multifaceted applications of trifluorophenyl compounds across a spectrum of therapeutic areas. We will delve into the mechanistic underpinnings of their biological activity, provide detailed synthetic methodologies, and outline key experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers, chemists, and pharmacologists engaged in the discovery and development of novel therapeutics. We will explore the influence of the trifluoromethyl group on critical drug-like properties, including metabolic stability, target binding affinity, and bioavailability, and showcase its role in the design of kinase inhibitors, central nervous system agents, and anti-inflammatory drugs.
The Physicochemical Impact of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group imparts a unique and highly advantageous set of properties to a parent molecule. Its strong electron-withdrawing nature significantly alters the electronic landscape of the phenyl ring, influencing pKa and modulating interactions with biological targets.[1] Furthermore, the C-F bond's high strength enhances metabolic stability by making the moiety resistant to enzymatic degradation.[2] This increased stability often translates to a longer in vivo half-life and improved pharmacokinetic profiles.[1] The lipophilicity of the trifluoromethyl group can also enhance membrane permeability, a crucial factor for oral bioavailability and penetration of the blood-brain barrier.[2][3]
| Property | Influence of Trifluoromethyl Group | Therapeutic Implication |
| Metabolic Stability | Increased due to high C-F bond energy | Longer drug half-life, reduced dosing frequency |
| Lipophilicity | Increased | Enhanced membrane permeability and oral bioavailability |
| Electron-withdrawing Nature | Strong | Modulation of pKa, enhanced binding affinity to targets |
| Binding Interactions | Can participate in non-covalent interactions | Improved potency and selectivity |
Trifluorophenyl Compounds as Kinase Inhibitors in Oncology
Kinase inhibitors are a cornerstone of targeted cancer therapy, and the trifluorophenyl motif is a prevalent feature in many successful drugs in this class.[1] Tyrosine kinase inhibitors, for instance, block the phosphorylation of proteins involved in signal transduction pathways that regulate cell proliferation, survival, and migration.[1]
Sorafenib: A Multi-Kinase Inhibitor
Sorafenib is a prime example of a trifluorophenyl-containing drug approved for the treatment of primary kidney and liver cancer.[4] Its mechanism of action involves the inhibition of multiple intracellular and cell surface kinases, including those in the Raf/MEK/ERK signaling pathway, which is crucial for cell proliferation and angiogenesis.[4][5]
The Raf/MEK/ERK pathway is a critical signaling cascade that transmits extracellular signals to the nucleus, ultimately regulating gene expression related to cell growth and division.[6] Sorafenib inhibits Raf kinases (B-Raf and c-Raf), thereby preventing the phosphorylation and activation of MEK, which in turn cannot activate ERK.[5] This blockade of signal transduction leads to decreased cell proliferation and induction of apoptosis.[5]
Caption: Sorafenib inhibits the Raf/MEK/ERK signaling pathway.
This protocol outlines a general procedure for assessing the inhibitory activity of sorafenib against a target kinase.
Materials:
-
Recombinant human kinase (e.g., B-Raf)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Peptide substrate specific for the kinase
-
Sorafenib stock solution (in DMSO)
-
96-well plates
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Plate reader
Procedure:
-
Prepare serial dilutions of sorafenib in DMSO.
-
Add a small volume of the diluted sorafenib or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add the kinase and peptide substrate solution in kinase buffer to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each sorafenib concentration and determine the IC50 value by fitting the data to a dose-response curve.[7]
A common synthetic route to sorafenib involves the reaction of 4-chloro-N-methyl-2-pyridinecarboxamide with 4-aminophenol to form the diaryl ether intermediate. This is followed by a reaction with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to yield sorafenib.[4][8][9]
Caption: A simplified synthetic scheme for Sorafenib.
Pexidartinib: A CSF-1R Inhibitor
Pexidartinib is an orally bioavailable tyrosine kinase inhibitor that selectively targets the colony-stimulating factor 1 receptor (CSF-1R).[10] It is approved for the treatment of tenosynovial giant cell tumor (TGCT), a rare and locally aggressive neoplasm.[11]
The binding of colony-stimulating factor 1 (CSF-1) to its receptor, CSF-1R, is crucial for the survival, proliferation, and differentiation of monocytes and macrophages.[12][13] In TGCT, the overexpression of CSF-1 leads to the recruitment and proliferation of CSF-1R-dependent cells, forming the tumor mass.[11] Pexidartinib inhibits CSF-1R, thereby blocking this signaling pathway and leading to a reduction in tumor-associated macrophages (TAMs) and inhibition of tumor growth.[13]
Caption: Pexidartinib inhibits CSF-1R signaling.
This protocol describes a method to assess the inhibitory effect of pexidartinib on CSF-1R in a cellular context.
Materials:
-
A cell line expressing CSF-1R (e.g., engineered Ba/F3 cells)
-
Cell culture medium and supplements
-
Recombinant human CSF-1
-
Pexidartinib stock solution (in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, Promega)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the CSF-1R-expressing cells in a 96-well plate and culture overnight.
-
Treat the cells with serial dilutions of pexidartinib or DMSO (vehicle control) for a specified pre-incubation period.
-
Stimulate the cells with a pre-determined concentration of recombinant human CSF-1.
-
Incubate the cells for a period sufficient to observe a proliferative response (e.g., 72 hours).
-
Assess cell viability using a suitable reagent according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percentage of inhibition of CSF-1-dependent proliferation for each pexidartinib concentration and determine the IC50 value.[14]
The synthesis of pexidartinib can be achieved through a multi-step process. A key step involves the coupling of 5-chloro-7-azaindole with 2-chloro-5-chloromethylpyridine, followed by an amino substitution reaction with 3-aminomethyl-6-(trifluoromethyl)pyridine.[2][11][15]
Trifluorophenyl Compounds in Central Nervous System Disorders
The unique properties of the trifluoromethyl group, particularly its ability to enhance lipophilicity and metabolic stability, make it a valuable tool in the design of drugs targeting the central nervous system (CNS).[3][16] These properties can facilitate the penetration of the blood-brain barrier, a critical hurdle for many CNS-active compounds.[3][16]
Fluoxetine: A Selective Serotonin Reuptake Inhibitor (SSRI)
Fluoxetine, marketed as Prozac®, is a widely prescribed antidepressant and a classic example of a successful trifluorophenyl-containing CNS drug.[17] It belongs to the class of selective serotonin reuptake inhibitors (SSRIs).[18]
Fluoxetine functions by selectively blocking the serotonin transporter (SERT) in the presynaptic neuron.[17][19] This inhibition prevents the reuptake of serotonin from the synaptic cleft, leading to an increased concentration of this neurotransmitter.[18][19] The elevated serotonin levels enhance serotonergic neurotransmission, which is believed to be responsible for its antidepressant effects.[20]
Caption: Fluoxetine blocks the reuptake of serotonin.
This protocol provides a general framework for an in vitro assay to measure the inhibition of serotonin reuptake.
Materials:
-
Synaptosomes prepared from rat brain tissue (or a cell line expressing SERT)
-
[3H]-Serotonin (radiolabeled serotonin)
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
Fluoxetine stock solution (in DMSO)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare synaptosomes from the appropriate brain region (e.g., striatum).
-
Pre-incubate the synaptosomes with various concentrations of fluoxetine or DMSO (vehicle control) at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of [3H]-Serotonin.
-
Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of [3H]-Serotonin taken up by the synaptosomes using a liquid scintillation counter.
-
Calculate the percentage of inhibition of serotonin uptake for each fluoxetine concentration and determine the IC50 value.[21][22]
The synthesis of fluoxetine typically involves the reaction of N-methyl-3-phenyl-3-hydroxypropylamine with 4-chlorobenzotrifluoride in the presence of a base.[4][23]
Trifluorophenyl Compounds as Anti-inflammatory Agents
The trifluoromethyl group has also been successfully incorporated into molecules designed to treat inflammatory conditions. A notable example is the development of selective cyclooxygenase-2 (COX-2) inhibitors.
Trifluoromethyl-Pyrazoles as Selective COX-2 Inhibitors
Trifluoromethyl-substituted pyrazole derivatives have shown promise as selective inhibitors of COX-2, an enzyme implicated in inflammation and pain.[24] The steric bulk of the trifluoromethyl group can contribute to the selective binding to the larger active site of COX-2 compared to the more constricted active site of COX-1, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[24]
Cyclooxygenase enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 reduces the production of pro-inflammatory prostaglandins without affecting the protective functions of COX-1.[25]
A common method to assess COX-2 inhibitory activity is a cell-free enzyme assay.
Materials:
-
Human recombinant COX-2 enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Arachidonic acid (substrate)
-
Test compound (trifluoromethyl-pyrazole derivative)
-
COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical)
-
Plate reader
Procedure:
-
Add the assay buffer, heme, and COX-2 enzyme to the wells of a 96-well plate.
-
Add the test compound at various concentrations or a known COX-2 inhibitor (positive control).
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a specified time.
-
Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method as per the kit instructions.
-
Calculate the percentage of COX-2 inhibition and determine the IC50 value.[25]
The synthesis of these compounds often involves the condensation of a β-diketone containing a trifluoromethyl group with a hydrazine derivative.[26]
Conclusion and Future Perspectives
The trifluorophenyl motif has proven to be an exceptionally valuable component in the medicinal chemist's toolkit. Its ability to confer desirable pharmacokinetic and pharmacodynamic properties has led to the development of numerous successful drugs across diverse therapeutic areas. The examples highlighted in this guide—Sorafenib, Pexidartinib, and Fluoxetine—underscore the profound impact of this functional group on modern drug discovery.
Future research will undoubtedly continue to leverage the unique attributes of the trifluorophenyl group. The exploration of novel trifluorophenyl-containing scaffolds for challenging targets, such as those involved in neurodegenerative and viral diseases, holds significant promise.[27][28] As our understanding of disease biology deepens, the rational design of trifluorophenyl compounds with enhanced selectivity and potency will remain a key strategy in the quest for safer and more effective medicines.
References
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
-
(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 6). Retrieved January 27, 2026, from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PubMed Central (PMC). Retrieved January 27, 2026, from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Retrieved January 27, 2026, from [Link]
-
Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor. (2020, May 4). NIH. Retrieved January 27, 2026, from [Link]
-
Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors in Their Pharmaceutical Dosage Forms. (2023, May 21). PubMed Central. Retrieved January 27, 2026, from [Link]
-
How Prozac works: Mechanism of action explained. (2025, April 14). Medical News Today. Retrieved January 27, 2026, from [Link]
-
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Harnessing the Phenylpropanoic Acid Scaffold: From Biosynthesis to Advanced Synthetic Applications
An In-Depth Technical Guide
Abstract
The phenylpropanoic acid framework, a simple nine-carbon backbone (C6-C3), represents one of nature's most fundamental and versatile building blocks. Originating from the phenylpropanoid pathway, this scaffold is the biosynthetic precursor to a vast array of natural products, including lignin, flavonoids, and stilbenes.[1][2] Its true power in modern science, however, lies in its synthetic utility. As a privileged scaffold in medicinal chemistry, it forms the core of numerous blockbuster drugs, most notably the 'profen' class of non-steroidal anti-inflammatory drugs (NSAIDs).[3] This guide provides an in-depth exploration of the phenylpropanoic acid core, navigating from its natural origins to the key synthetic strategies employed by researchers to forge novel derivatives. We will dissect field-proven protocols, explain the causal logic behind strategic synthetic decisions, and highlight its application in the development of next-generation therapeutics and other valuable chemical entities.
The Natural Blueprint: The Phenylpropanoid Pathway
The journey of the phenylpropanoic acid scaffold begins in plants, fungi, and bacteria.[4] It is a central product of the phenylpropanoid pathway, a metabolic route that converts the amino acid L-phenylalanine (or L-tyrosine in some organisms) into a variety of essential secondary metabolites.[4][5]
The pathway's initiation is a masterstroke of biological efficiency, catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL). PAL facilitates the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid, the unsaturated precursor to phenylpropanoic acid.[5][6] In some pathways, Tyrosine Ammonia-Lyase (TAL) can similarly convert L-tyrosine directly to p-coumaric acid.[4] Subsequent enzymatic steps involving hydroxylations, methylations, and CoA-ligations generate a cascade of derivatives that are pivotal for lignin biosynthesis, pigment formation, and plant defense mechanisms.[2][7][8] The reduction of the propanoic acid side chain's activated carboxyl group ultimately yields monolignols, the building blocks of lignin.[7] Understanding this biosynthetic logic provides chemists with bio-inspired strategies for scaffold elaboration.
Caption: The core phenylpropanoid biosynthetic pathway.
Foundational Synthetic Strategies
The translation of this natural scaffold into a laboratory workhorse is achieved through several robust and adaptable synthetic methodologies. The choice of strategy is dictated by the desired substitution pattern, particularly on the aromatic ring and the propanoic acid chain (e.g., 2-aryl vs. 3-aryl substitution).
Synthesis of 3-Phenylpropanoic Acid (Hydrocinnamic Acid)
The simplest member of this class, 3-phenylpropanoic acid, is a valuable intermediate and is used directly in the flavor, fragrance, and polymer industries.[9][10]
-
Hydrogenation of Cinnamic Acid: The most direct and common route is the catalytic hydrogenation of cinnamic acid, which reduces the double bond of the acrylate system without affecting the aromatic ring.[9] This method is highly efficient and atom-economical.
-
Two-Step Synthesis from Cinnamaldehyde: A commercially attractive process involves the selective hydrogenation of cinnamaldehyde to 3-phenylpropanal, followed by its oxidation to the desired carboxylic acid.[11] This process can be performed sequentially in one pot, using a palladium catalyst for the initial hydrogenation, followed by oxidation with molecular oxygen, often without needing an additional catalyst for the second step.[11]
Synthesis of 2-Arylpropanoic Acids: The "Profens"
The 2-arylpropanoic acid motif is the cornerstone of the widely used "profen" family of NSAIDs, including ibuprofen and naproxen.[3] The key synthetic challenge is the efficient and, for some drugs like naproxen, stereoselective construction of the α-aryl chiral center.
-
From Arylacetonitriles: A classic and powerful method involves the α-methylation of an arylacetonitrile (e.g., phenylacetonitrile) followed by hydrolysis. The use of dimethyl carbonate as a methylating agent is a well-established green alternative to traditional alkyl halides.[12] The subsequent hydrolysis of the resulting 2-arylpropionitrile to the carboxylic acid is typically achieved under strong basic or acidic conditions.[12][13]
-
Multi-Step Synthesis from Aryl Ketones: Many industrial syntheses commence with readily available aryl ketones. For instance, a common route to ibuprofen derivatives starts with 4-methylacetophenone.[3] This pathway demonstrates several fundamental organic transformations.
Caption: A representative multi-step synthesis of a 2-arylpropanoic acid.
-
The Boots "Green" Synthesis of Ibuprofen: A landmark in industrial green chemistry is the Boots process for ibuprofen. It involves just three catalytic steps starting from isobutylbenzene: Friedel-Crafts acylation with acetic anhydride, hydrogenation of the resulting ketone to an alcohol, and finally, a palladium-catalyzed carbonylation to directly form ibuprofen. This process boasts high atom economy and minimizes waste compared to older, multi-step routes.
-
Synthesis of Naproxen: The synthesis of (S)-naproxen is more complex due to the requirement for a single enantiomer, as the (R)-enantiomer is a hepatotoxin.[14] Classical industrial syntheses often involved creating the racemic mixture and then performing a chiral resolution.[15] One route involves the Friedel-Crafts acylation of 2-methoxynaphthalene, followed by a series of reactions including a rearrangement to form the propanoic acid side chain, and finally resolution with a chiral amine like cinchonidine.[14][15]
Synthetic Utility in Drug Discovery & Materials
The phenylpropanoic acid scaffold's value extends far beyond its inherent biological activity. It serves as a robust and tunable platform for developing diverse chemical libraries. Its defined three-dimensional structure, consisting of a rigid aromatic ring and a flexible carboxylic acid tail, allows for systematic exploration of chemical space.
The Pharmacophore of NSAIDs
In the context of NSAIDs, the 2-arylpropanoic acid moiety is an essential pharmacophore for inhibiting cyclooxygenase (COX) enzymes.[3] The carboxylic acid group forms critical ionic and hydrogen-bond interactions with key residues like Arginine 120 and Tyrosine 355 in the active site of COX-1 and COX-2.[3] The aryl group occupies a hydrophobic channel, and modifications to this ring are a primary strategy for tuning potency and selectivity.
| Drug | Core Structure | Primary Therapeutic Use |
| Ibuprofen | 2-(4-isobutylphenyl)propanoic acid | Anti-inflammatory, Analgesic |
| Naproxen | (S)-2-(6-methoxynaphthyl)propanoic acid | Anti-inflammatory, Analgesic |
| Ketoprofen | 2-(3-benzoylphenyl)propanoic acid | Anti-inflammatory, Analgesic |
| Flurbiprofen | 2-(2-fluoro-4-biphenylyl)propanoic acid | Anti-inflammatory, Analgesic |
Beyond Anti-Inflammatory Applications
Researchers have successfully leveraged the phenylpropanoic acid scaffold to target other biological pathways, demonstrating its versatility.
-
Dual-Action Agents: Novel derivatives have been synthesized that combine COX-inhibitory effects with antibacterial properties, offering a potential solution for infections associated with inflammation.[3][16]
-
Metabolic Disease: Heterocyclic phenylpropanoic acid derivatives have been discovered as potent agonists for G-protein coupled receptor 120 (GPR120), a target for type 2 diabetes treatment.[17]
-
Anticancer Agents: Modifications at various points on the scaffold have yielded derivatives with significant in vitro antiproliferative activity against human tumor cell lines.[18][19]
Caption: Diverse applications of the phenylpropanoic acid scaffold.
Field-Proven Experimental Protocols
Trustworthiness in synthetic chemistry is built on reproducible, well-documented protocols. Below are representative procedures adapted from validated literature.
Protocol 1: Synthesis of 2-Phenylpropionic Acid via Nitrile Hydrolysis
This protocol is based on the well-established method of hydrolyzing 2-phenylpropionitrile.[12]
Step 1: Saponification of 2-Phenylpropionitrile
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-phenylpropionitrile (0.1 mol, 13.1 g).
-
Carefully add a 10% aqueous solution of sodium hydroxide (60 mL).
-
Heat the biphasic mixture in an oil bath to reflux (approx. 105-110 °C) with vigorous stirring.
-
Maintain reflux for 4.5 to 5 hours. The reaction can be monitored by TLC or GC analysis to confirm the disappearance of the starting nitrile.
-
After the reaction is complete, cool the solution to room temperature.
Step 2: Work-up and Isolation
-
Transfer the cooled reaction mixture to a 250 mL separatory funnel.
-
Extract the aqueous solution with diethyl ether (2 x 30 mL) to remove any non-acidic impurities or unreacted starting material. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and slowly add 15% aqueous hydrochloric acid portionwise with stirring until the pH is ~1-2, resulting in the formation of a white precipitate/oily suspension.
-
Extract the acidified mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with water (1 x 60 mL), and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude 2-phenylpropionic acid.
Step 3: Purification
-
The crude product can be purified by vacuum distillation (literature bp 93-94°C at 0.9 mmHg) to afford pure 2-phenylpropionic acid as a colorless to pale-yellow liquid.[12] The expected yield is typically high (>90%).
Protocol 2: Multi-Step Synthesis of a 2-(4-bromomethylphenyl)propionic acid Intermediate
This procedure outlines the synthesis of a key intermediate used for creating diverse libraries of NSAID analogues, as described in the literature.[3]
Step 1: Reduction of 4-Methylacetophenone
-
Dissolve 4-methylacetophenone (1) in methanol (MeOH) in a round-bottom flask cooled in an ice bath.
-
Add sodium borohydride (NaBH₄) portionwise while maintaining the temperature below 10 °C.
-
Stir the reaction at room temperature for 1-2 hours until TLC confirms complete consumption of the starting material.
-
Carefully quench the reaction with water and remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate, dry the organic layer, and evaporate the solvent to yield 1-(4-methylphenyl)ethanol (2).
Step 2: Cyanation and Hydrolysis
-
The alcohol (2) is first converted to a better leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride (p-TsCl) in the presence of a base like pyridine.
-
The resulting tosylate is then reacted with sodium cyanide (NaCN) in a polar aprotic solvent like DMSO to yield 2-(4-methylphenyl)propionitrile (4).
-
The nitrile (4) is hydrolyzed using a strong acid (e.g., 5N HCl) under reflux conditions, similar to Protocol 1, to afford 2-(4-methylphenyl)propionic acid.
Step 3: Benzylic Bromination
-
Dissolve the 2-(4-methylphenyl)propionic acid in a suitable solvent like ethyl acetate (EtOAc).
-
Add a brominating agent such as N-Bromosuccinimide (NBS) and a radical initiator like AIBN or benzoyl peroxide.
-
Irradiate the mixture with a UV lamp or heat to reflux to initiate the radical bromination at the benzylic position.
-
Upon completion, the reaction is worked up by washing with water, drying, and removing the solvent to yield the target intermediate, 2-(4-bromomethylphenyl)propionic acid (5), which can be further derivatized.[3]
Conclusion
The phenylpropanoic acid scaffold is a testament to the power of chemical architecture. Born from fundamental biosynthetic pathways, its elegant simplicity belies its profound impact on synthetic and medicinal chemistry. From the direct hydrogenation of natural precursors to sophisticated, multi-step catalytic routes for constructing complex chiral molecules, the methods for accessing this core are mature and versatile. As a privileged structure, it continues to serve as the starting point for the discovery of new drugs targeting a wide range of diseases, well beyond its famous role in anti-inflammatory therapy. For the modern researcher, a deep understanding of the synthesis and derivatization of this scaffold is not just an academic exercise, but a critical tool in the quest to develop novel molecules that can address pressing challenges in human health.
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Methodological & Application
Application Note & Synthesis Protocol: A Reliable Pathway to 3-(3,4,5-Trifluorophenyl)propanoic Acid
Introduction
3-(3,4,5-Trifluorophenyl)propanoic acid is a valuable fluorinated building block in medicinal chemistry and materials science. The trifluorophenyl motif is of significant interest to drug development professionals as the fluorine atoms can modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to target proteins. This application note provides a detailed, robust, and reproducible protocol for the synthesis of this compound, leveraging the classic malonic ester synthesis pathway. We will delve into the rationale behind the chosen synthetic strategy, offering insights to ensure a successful outcome for researchers and scientists.
The chosen method, the malonic ester synthesis, is a cornerstone of C-C bond formation in organic chemistry due to its reliability and the use of readily available starting materials.[1] This pathway involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation, providing a straightforward route to the desired carboxylic acid.
Overall Synthetic Scheme
The synthesis is a three-step process commencing from the commercially available 3,4,5-trifluorobenzyl bromide.
Caption: Overall workflow for the synthesis of this compound.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Supplier (Example) | Notes |
| 3,4,5-Trifluorobenzyl bromide | C₇H₄BrF₃ | 225.01 | Sigma-Aldrich | Corrosive, handle with care. |
| Diethyl malonate | C₇H₁₂O₄ | 160.17 | Acros Organics | |
| Sodium metal | Na | 22.99 | Fisher Scientific | Highly reactive with water and alcohols. |
| Absolute Ethanol | C₂H₅OH | 46.07 | VWR | Anhydrous grade is crucial for Step 1. |
| Diethyl ether | (C₂H₅)₂O | 74.12 | J.T. Baker | Anhydrous |
| Hydrochloric acid, concentrated | HCl | 36.46 | Merck | Corrosive. |
| Sodium bicarbonate | NaHCO₃ | 84.01 | EMD Millipore | |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | Alfa Aesar | |
| Deuterated chloroform (CDCl₃) | CDCl₃ | 120.38 | Cambridge Isotope Labs | For NMR analysis. |
Experimental Protocol
Step 1: Synthesis of Diethyl (3,4,5-trifluorobenzyl)malonate
This step involves the formation of a nucleophilic enolate from diethyl malonate, which then displaces the bromide from 3,4,5-trifluorobenzyl bromide in a classic SN2 reaction. The acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13) allows for complete deprotonation by sodium ethoxide.[2]
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (N₂ or Ar), add 200 mL of absolute ethanol. Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely to form a clear solution of sodium ethoxide.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add 40.0 g (0.25 mol) of diethyl malonate dropwise at room temperature with stirring.
-
Alkylation: To this solution, add 45.0 g (0.20 mol) of 3,4,5-trifluorobenzyl bromide dropwise over 30 minutes. After the addition is complete, heat the mixture to reflux for 3 hours.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add 200 mL of water and extract with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent by rotary evaporation. The resulting crude oil, diethyl (3,4,5-trifluorobenzyl)malonate, can be purified by vacuum distillation, though for many applications, the crude product is of sufficient purity for the next step.
Step 2 & 3: Hydrolysis and Decarboxylation to this compound
The alkylated diester is first hydrolyzed under acidic conditions to the corresponding dicarboxylic acid. This intermediate, a substituted malonic acid, is thermally unstable and readily undergoes decarboxylation (loss of CO₂) upon heating to yield the final product.[2][3]
Procedure:
-
Hydrolysis: To the crude diethyl (3,4,5-trifluorobenzyl)malonate from the previous step, add 150 mL of 6 M hydrochloric acid.
-
Decarboxylation: Heat the mixture to reflux and maintain reflux for 12-18 hours. The progress of the reaction can be monitored by TLC until the starting material is no longer visible.
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Purification: Combine the organic extracts and wash with water (100 mL). Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (3 x 75 mL).
-
Acidification: Cool the combined bicarbonate extracts in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1. The product will precipitate as a white solid.
-
Final Product: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound. Recrystallization from a mixture of water and ethanol can be performed for higher purity.
Reaction Mechanism
Caption: Mechanism of the malonic ester synthesis for this compound.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
Expected Analytical Data:
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| Melting Point | Not widely reported, but expected to be a solid at room temperature. For comparison, 3-phenylpropanoic acid has a melting point of 47-49 °C. |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10-12 (br s, 1H, COOH), 6.8-7.0 (m, 2H, Ar-H), 2.95 (t, 2H, Ar-CH₂), 2.70 (t, 2H, CH₂-COOH). The aromatic region will exhibit complex splitting due to F-H coupling. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 178-180 (COOH), 148-152 (C-F, complex multiplets), 137-140 (C-F, complex multiplets), 112-115 (Ar-CH, complex multiplets), 35 (Ar-CH₂), 30 (CH₂-COOH). |
| IR (KBr) | ν (cm⁻¹): 3300-2500 (broad, O-H stretch), 2950 (C-H stretch), 1705 (C=O stretch), 1620, 1520 (C=C aromatic stretch), 1100-1300 (C-F stretch).[4][5] |
| Mass Spec (EI) | M⁺ expected at m/z = 218. Fragmentation would likely show loss of COOH (m/z = 173) and other characteristic fragments.[4] |
Conclusion
The malonic ester synthesis provides a reliable and scalable method for the preparation of this compound. This protocol has been designed to be straightforward and uses common laboratory reagents and techniques. The detailed steps and explanations provided in this application note should enable researchers, scientists, and drug development professionals to successfully synthesize this valuable compound for their research needs.
References
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Brouwer, E. R., et al. (2023). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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Organic Spectroscopy International. (2017). 3-Phenylpropionic acid. Available at: [Link]
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Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Available at: [Link]
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PubChem. 1-Bromo-3,4,5-trifluorobenzene. Available at: [Link]
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NIST. 3-(3,4,5-Trimethoxyphenyl)propionic acid. NIST Chemistry WebBook. Available at: [Link]
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PubChem. 3-(4-Fluorophenyl)propionic acid. Available at: [Link]
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PubChem. 3,3,3-Trifluoropropionic acid. Available at: [Link]
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Doc Brown's Chemistry. Infrared spectrum of propanoic acid. Available at: [Link]
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University of Calgary. Malonic Esters. Available at: [Link]
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ResearchGate. 3-[4-(Trifluoromethyl)phenyl]propanoic acid. Available at: [Link]
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Chemistry Steps. Malonic Ester Synthesis. Available at: [Link]
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- 2. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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The Versatile Intermediate: Harnessing 3-(3,4,5-Trifluorophenyl)propanoic Acid in Synthetic Chemistry
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate physicochemical and biological properties. The trifluorophenyl moiety, in particular, has emerged as a privileged structural motif, imparting enhanced metabolic stability, binding affinity, and lipophilicity to parent compounds. Among the array of fluorinated building blocks, 3-(3,4,5-trifluorophenyl)propanoic acid stands out as a versatile and highly valuable synthetic intermediate. Its unique combination of a reactive carboxylic acid handle and an electron-deficient aromatic ring makes it a cornerstone for the synthesis of a diverse range of complex molecules, most notably as a key precursor in the synthesis of certain dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[1][2]
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the effective utilization of this compound in organic synthesis. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, ensuring a deeper understanding of the underlying chemical principles.
Core Applications: A Gateway to Amides and Esters
The synthetic utility of this compound primarily revolves around the versatile reactivity of its carboxylic acid functional group. This allows for the straightforward formation of amide and ester linkages, providing access to a vast chemical space of derivatives with potential applications in medicinal chemistry and materials science.
Amide Bond Formation: Crafting Bioactive Scaffolds
The synthesis of amides from this compound is a fundamental transformation for introducing this fluorinated moiety into target molecules. The choice of coupling reagent is critical and depends on the nature of the amine, particularly its nucleophilicity and steric hindrance.
For a broad range of primary and secondary amines, including those with moderate steric bulk, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is an exceptionally efficient coupling reagent. The reaction proceeds through the formation of a highly reactive HOBt-ester intermediate, which is readily attacked by the amine.
Causality Behind the Choice of Reagents:
-
HATU: As a uronium-based coupling reagent, HATU is known for its high efficiency, fast reaction times, and suppression of racemization in chiral substrates.[3]
-
Diisopropylethylamine (DIPEA): A non-nucleophilic base is essential to neutralize the hexafluorophosphate salt of the activated acid and the protonated amine, driving the reaction to completion without competing in the coupling reaction.
Diagram 1: Workflow for HATU-Mediated Amide Coupling.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add HATU (1.2 eq) and DIPEA (2.0 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 15-30 minutes to ensure the complete formation of the activated ester.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
| Amine | Coupling Reagent | Base | Solvent | Typical Yield (%) |
| Benzylamine | HATU | DIPEA | DMF | >90 |
| Aniline | HATU | DIPEA | DMF | 85-95 |
| Morpholine | HATU | DIPEA | DMF | >90 |
Table 1: Representative Yields for HATU-Mediated Amide Coupling.
For less reactive amines or when HATU is not suitable, conversion of the carboxylic acid to the more reactive acid chloride is a robust alternative. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[4]
Causality Behind the Choice of Reagents:
-
Thionyl Chloride (SOCl₂): Reacts with the carboxylic acid to form the highly electrophilic acid chloride, with the byproducts (SO₂ and HCl) being gaseous, which helps to drive the reaction to completion.[5] A catalytic amount of DMF can accelerate this reaction.
-
Triethylamine (TEA) or Pyridine: In the subsequent amination step, a base is required to scavenge the HCl generated during the reaction.[6]
Diagram 2: Two-Step Amidation via Acid Chloride.
Experimental Protocol:
Step 1: Formation of 3-(3,4,5-Trifluorophenyl)propanoyl chloride
-
To this compound (1.0 eq), add thionyl chloride (2.0-3.0 eq) and a catalytic amount of DMF (1-2 drops) under an inert atmosphere.
-
Heat the mixture to reflux (typically around 80 °C) for 1-2 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride, which can often be used in the next step without further purification.
Step 2: Reaction with Amine
-
Dissolve the crude acid chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in the same solvent.[7]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Perform an aqueous work-up as described in Protocol 1 and purify by column chromatography.
Esterification: Accessing a Different Class of Derivatives
Fischer esterification provides a direct and economical method for the synthesis of esters from this compound. This acid-catalyzed reaction is an equilibrium process, and strategies are employed to drive it towards the product side.[8][9]
Causality Behind the Choice of Conditions:
-
Excess Alcohol: Using the alcohol as the solvent or in large excess shifts the equilibrium towards the formation of the ester, according to Le Chatelier's principle.[8]
-
Acid Catalyst (e.g., H₂SO₄): A strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[10]
-
Reflux: Heating the reaction mixture increases the reaction rate and helps to remove the water byproduct azeotropically with some solvents, further driving the equilibrium.[11]
Diagram 3: Fischer Esterification of this compound.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol or ethanol, used in large excess as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol%).
-
Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.
-
Purify by vacuum distillation or column chromatography if necessary.
| Alcohol | Catalyst | Reaction Time (h) | Typical Yield (%) |
| Methanol | H₂SO₄ | 2-4 | 90-98 |
| Ethanol | H₂SO₄ | 3-5 | 90-97 |
| n-Propanol | H₂SO₄ | 4-6 | 85-95 |
Table 2: Representative Yields for Fischer Esterification.
Application in the Synthesis of DPP-4 Inhibitors
The trifluorophenyl group is a key pharmacophore in several DPP-4 inhibitors. While various synthetic routes to these drugs exist, intermediates derived from this compound are of significant interest. For instance, derivatives of this acid can be elaborated to form the β-amino acid core of sitagliptin. Although a direct conversion is not the most common industrial route, understanding the chemistry of this starting material provides a foundation for developing novel synthetic strategies.
Conclusion
This compound is a powerful and versatile intermediate in synthetic organic chemistry. The protocols detailed in this guide for amide and ester formation provide a solid foundation for its application in the synthesis of a wide array of functionalized molecules. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can effectively harness the potential of this valuable building block in their synthetic endeavors, from fundamental research to the development of novel therapeutic agents and advanced materials.
References
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Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. PubMed Central (PMC). [Link]
-
reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]
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Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. PubMed Central (PMC). [Link]
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
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Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. PubMed Central (PMC). [Link]
-
converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]
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(3,4,5-Trifluorophenyl)Boronic Acid-Catalyzed Amide Formation From Carboxylic Acids and Amines: N-Benzyl-4-Phenylbutyramide. ResearchGate. [Link]
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Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. PubMed Central (PMC). [Link]
-
Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. [Link]
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Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes. ResearchGate. [Link]
-
Fischer Esterification-Typical Procedures. OperaChem. [Link]
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Ynamide Coupling Reagents: Origin and Advances. PubMed Central (PMC). [Link]
-
Scheme 3 Synthesis of compounds 32-39. Reagents and conditions. ResearchGate. [Link]
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Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism (Electronic Supplementary Information). The Royal Society of Chemistry. [Link]
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(PDF) Design, synthesis and antibacterial activity of N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide as Nitrofurantoin® analogues. ResearchGate. [Link]
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Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. [Link]
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Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Athabasca University. [Link]
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Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]
-
Acid chloride reaction with amine. Reddit. [Link]
- US6562944B1 - Amide library formation using a “by-product-free” activation/coupling sequence.
-
Fischer Esterification | Mechanism + Easy TRICK!. YouTube. [Link]
-
3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Publishing. [Link]
-
Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI. [Link]
-
Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. PubMed Central (PMC). [Link]
-
Syntheses of (R)-sitagliptin | Request PDF. ResearchGate. [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]
-
How would you prepare a sample of propanoyl chloride from propanoic acid?. Quora. [Link]
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Application Notes and Protocols for the Synthesis of Amides and Esters of 3-(3,4,5-Trifluorophenyl)propanoic Acid
Introduction: The Significance of the Trifluorophenyl Moiety in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount strategy for optimizing the pharmacological profiles of drug candidates.[1][2] The trifluoromethyl and trifluoromethoxy groups, in particular, are prized for their ability to enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[3] The 3,4,5-trifluorophenyl group, a key structural motif, imparts a unique combination of electronic and steric properties to a molecule. These attributes can significantly influence a compound's pharmacokinetic and pharmacodynamic behavior, making derivatives of molecules like 3-(3,4,5-Trifluorophenyl)propanoic acid highly valuable as intermediates in the synthesis of novel therapeutics.[1]
This guide provides detailed, field-proven protocols for the amidation and esterification of this compound, offering researchers and drug development professionals a practical framework for the synthesis of a diverse range of derivatives. The methodologies described herein are designed to be robust and adaptable, with a focus on explaining the underlying chemical principles to empower scientists to troubleshoot and optimize these critical transformations.
Amidation of this compound: A Guide to Amide Bond Formation
The direct reaction of a carboxylic acid with an amine is often inefficient due to the formation of a stable ammonium carboxylate salt.[4] To overcome this, coupling agents are employed to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.[4] Carbodiimides, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI), are widely used for this purpose, often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.[1]
Reaction Mechanism: EDCI/HOBt Mediated Amidation
The amidation reaction proceeds through a multi-step mechanism. Initially, the carbodiimide (EDCI) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by HOBt to form an activated benzotriazolyl ester. The amine then displaces the HOBt to form the final amide product. The addition of HOBt is crucial as it minimizes the risk of racemization for chiral carboxylic acids and prevents the formation of an N-acylurea byproduct.
Caption: General mechanism of EDCI/HOBt mediated amidation.
Detailed Protocol for the Synthesis of N-Benzyl-3-(3,4,5-trifluorophenyl)propanamide
This protocol provides a reliable method for the synthesis of a representative amide from this compound.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
Benzylamine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the carboxylic acid in anhydrous DCM or THF (approximately 0.1 M concentration).
-
Addition of HOBt and EDCI: Add HOBt (1.2 eq) and EDCI (1.2 eq) to the solution and stir for 5 minutes at room temperature.[1]
-
Addition of Amine and Base: In a separate flask, dissolve benzylamine (1.1 eq) and TEA or DIPEA (1.5 eq) in a small amount of the reaction solvent. Add this solution dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature overnight.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-3-(3,4,5-trifluorophenyl)propanamide.
Expert Insights:
-
Solvent Choice: DCM and THF are excellent choices for this reaction as they are relatively non-polar and aprotic, preventing interference with the reactive intermediates.
-
Base Selection: A non-nucleophilic base like TEA or DIPEA is crucial to neutralize the HCl salt of EDCI and any acidic byproducts without competing with the amine nucleophile.
-
Influence of the Trifluorophenyl Group: The electron-withdrawing nature of the three fluorine atoms on the phenyl ring increases the acidity of the carboxylic acid. This can facilitate the initial activation step with EDCI. However, it is not expected to significantly hinder the subsequent nucleophilic attack by the amine.
-
Troubleshooting: If the reaction is sluggish, gentle heating (e.g., to 40 °C) can be applied. If starting material remains after an extended period, adding an additional portion of EDCI (0.2 eq) may be beneficial.
| Parameter | Recommendation | Rationale |
| Coupling Agent | EDCI | Water-soluble byproduct, easy removal during work-up. |
| Additive | HOBt | Suppresses racemization and side reactions. |
| Base | TEA or DIPEA | Non-nucleophilic, prevents unwanted side reactions. |
| Solvent | Anhydrous DCM or THF | Aprotic, good solubility for reactants. |
| Stoichiometry | Acid:Amine:EDCI:HOBt:Base (1:1.1:1.2:1.2:1.5) | Ensures complete consumption of the limiting reagent. |
| Temperature | Room Temperature | Mild conditions suitable for most amines. |
| Expected Yield | 60-90% | Based on similar amidation reactions. |
Esterification of this compound: Two Versatile Approaches
The synthesis of esters from carboxylic acids can be achieved through various methods, each with its own advantages and limitations. Here, we present two robust protocols: the classic Fischer esterification and a milder, carbodiimide-mediated approach.
Method 1: Fischer Esterification
Fischer esterification is a well-established, acid-catalyzed reaction between a carboxylic acid and an alcohol. The reaction is reversible and typically requires a large excess of the alcohol to drive the equilibrium towards the ester product.[5]
Caption: Reaction scheme for Fischer Esterification.
Detailed Protocol for the Synthesis of Methyl 3-(3,4,5-trifluorophenyl)propanoate:
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-50 equivalents, which can also serve as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution while stirring.
-
Heating: Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Remove the excess methanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude ester can often be of sufficient purity. If necessary, purify by flash column chromatography on silica gel.
Method 2: EDCI-Mediated Esterification
For more sensitive or valuable alcohols, a milder esterification method using a coupling agent is preferable. This approach avoids the harsh acidic conditions and high temperatures of Fischer esterification.
Detailed Protocol for the Synthesis of a Generic Ester:
Materials:
-
This compound
-
Alcohol (R'-OH)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM, add EDCI (1.5 eq) in one portion.
-
Reaction: Stir the mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS (typically 2-12 hours).
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Expert Insights and Method Selection:
-
Fischer Esterification: This method is cost-effective and ideal for the synthesis of simple alkyl esters (e.g., methyl, ethyl) where the alcohol is inexpensive and can be used in large excess. The strong acid catalyst and heat may not be suitable for substrates with acid-labile functional groups.
-
EDCI-Mediated Esterification: This is a much milder method that proceeds at room temperature and is compatible with a wider range of functional groups on the alcohol. It is the method of choice for more complex and acid-sensitive alcohols. DMAP is a highly effective acylation catalyst.
-
Reactivity Considerations: The steric bulk of the alcohol can significantly impact the rate of esterification. For sterically hindered alcohols, longer reaction times or slightly elevated temperatures may be necessary for the EDCI-mediated method.
| Parameter | Fischer Esterification | EDCI-Mediated Esterification |
| Catalyst | Concentrated H₂SO₄ | DMAP (catalytic) |
| Activating Agent | None (protonation of carbonyl) | EDCI |
| Alcohol Requirement | Large excess | Near stoichiometric (1.2 eq) |
| Temperature | Reflux | Room Temperature |
| Advantages | Cost-effective, simple | Mild conditions, broad substrate scope |
| Disadvantages | Harsh conditions, requires excess alcohol | Higher cost of reagents |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound and its derivatives may cause skin and eye irritation. Avoid direct contact.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
EDCI is a moisture-sensitive reagent. Store it in a desiccator.
Conclusion
The amidation and esterification of this compound are fundamental transformations for the synthesis of a wide array of derivatives with potential applications in drug discovery and materials science. The protocols detailed in this guide provide robust and adaptable methods for achieving these conversions. By understanding the underlying mechanisms and the rationale behind the choice of reagents and conditions, researchers can confidently and efficiently synthesize novel compounds for further investigation.
References
- (Reference to a general organic chemistry textbook discussing esterific
- (Reference to a review article on the use of fluorine in medicinal chemistry)
-
3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Available at: [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available at: [Link]
-
(3,4,5-Trifluorophenyl)Boronic Acid-Catalyzed Amide Formation From Carboxylic Acids and Amines: N-Benzyl-4-Phenylbutyramide. ResearchGate. Available at: [Link]
- Synthesis method of 3-(4-hydroxyphenyl)propanamide. Google Patents.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available at: [Link]
-
TOFs for propanoic acid esterification with different alcohols over... ResearchGate. Available at: [Link]
-
Synthesis of N-trifluoromethyl amides from carboxylic acids. PubMed Central. Available at: [Link]
-
Synthesis of propanamide. PrepChem.com. Available at: [Link]
-
esterification - alcohols and carboxylic acids. Chemguide. Available at: [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. Available at: [Link]
-
(PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst. ResearchGate. Available at: [Link]
-
The Role of Fluorinated Organic Compounds in Modern Drug Discovery: A Case Study. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
How to Make Esters through Esterification | Examples Explained! YouTube. Available at: [Link]
-
How do I form an ester using pentadflurophenol? ResearchGate. Available at: [Link]
- (Reference to a general organic chemistry textbook discussing amid
- (Reference to a review on coupling reagents in organic synthesis)
- (Reference to a safety d
- (Reference to a relevant p
- (Reference to a publication on the synthesis of similar compounds)
-
Fluorine as a key element in modern drug discovery and development. LE STUDIUM. Available at: [Link]
-
Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. Available at: [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]
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- 5. researchgate.net [researchgate.net]
Comprehensive Spectroscopic Characterization of 3-(3,4,5-Trifluorophenyl)propanoic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed guide to the structural elucidation of 3-(3,4,5-Trifluorophenyl)propanoic acid using advanced spectroscopic techniques. We present comprehensive protocols and expected data for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and Mass Spectrometry (MS). The causality behind experimental choices is explained to provide researchers with a robust framework for the analysis of fluorinated aromatic compounds, which are of increasing importance in pharmaceutical and materials science research.
Introduction: The Significance of Fluorinated Analogs
Fluorine-containing organic molecules are pivotal in modern drug discovery and development. The strategic introduction of fluorine atoms can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity. This compound is a key building block or potential active pharmaceutical ingredient (API) whose precise structural confirmation is non-negotiable for regulatory approval and ensuring scientific validity.
This application note serves as an in-depth guide, moving beyond a simple listing of data to explain the rationale behind the analytical workflows. By integrating ¹H, ¹³C, and ¹⁹F NMR with mass spectrometry, we can achieve an unambiguous structural and purity profile of the target molecule. The principles and protocols described herein are designed to be self-validating, ensuring trustworthy and reproducible results.[1][2]
Molecular Structure:

Key Molecular Properties:
-
Molecular Formula: C₉H₇F₃O₂
-
Molecular Weight: 220.15 g/mol
-
IUPAC Name: this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an unparalleled technique for determining the detailed structure of organic molecules in solution.[3][4][5] It leverages the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F to map out the chemical environment and connectivity of atoms within a molecule.[6][7]
¹H NMR Spectroscopy: Mapping the Proton Framework
Proton NMR provides essential information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.
Expected ¹H NMR Spectrum: The structure of this compound suggests four distinct proton signals:
-
Carboxylic Acid Proton (-COOH): This proton is acidic and rapidly exchanges, typically appearing as a broad singlet at a downfield chemical shift (δ 10-12 ppm), the exact position of which is highly dependent on solvent and concentration.
-
Aromatic Protons (-C₆H₂F₃): The two protons on the aromatic ring are chemically equivalent due to the molecule's symmetry. They are coupled to the two adjacent ¹⁹F nuclei (at C3 and C5) and the single ¹⁹F nucleus (at C4), resulting in a complex multiplet, likely a triplet of triplets. The strong electron-withdrawing nature of the fluorine atoms will shift this signal downfield, expected in the range of δ 7.0-7.5 ppm.
-
Methylene Protons (-CH₂-Ar): The two protons adjacent to the aromatic ring (Cα) will be deshielded by the ring and will appear as a triplet, coupled to the adjacent methylene group. An expected chemical shift is around δ 2.9-3.1 ppm.
-
Methylene Protons (-CH₂-COOH): The two protons adjacent to the carbonyl group (Cβ) are also deshielded and will appear as a triplet, coupled to the Cα methylene protons.[8][9] Their chemical shift is anticipated around δ 2.6-2.8 ppm.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common starting point, but DMSO-d₆ may be preferred to ensure the observation of the acidic -COOH proton.[8][10]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[8][10]
-
Spectrometer Setup:
-
Use a 400 MHz (or higher) NMR spectrometer for optimal resolution.[11]
-
Acquire the spectrum at a constant temperature, typically 25 °C (298 K).
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).
-
Apply a 90° pulse angle and allow for a sufficient relaxation delay (e.g., 1-2 seconds) to ensure accurate integration.
-
Collect a suitable number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate line broadening factor (e.g., 0.3 Hz), followed by Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals to determine the relative proton ratios.
¹³C NMR Spectroscopy: The Carbon Backbone
Carbon-13 NMR reveals the number of unique carbon environments in a molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with broadband proton decoupling to simplify the signals to singlets and enhance sensitivity.[12]
Expected ¹³C NMR Spectrum: The molecule has seven unique carbon environments:
-
Carbonyl Carbon (-COOH): Expected in the highly deshielded region of δ 175-180 ppm.[10]
-
Aromatic Carbons (C-F): The three carbons directly bonded to fluorine (C3, C4, C5) will exhibit large C-F coupling constants. Their chemical shifts will be in the aromatic region (δ 135-155 ppm), with the exact positions influenced by the strong electronegativity of fluorine.
-
Aromatic Carbon (C-CH₂): The carbon attached to the propanoic acid side chain (C1) is expected around δ 130-135 ppm.
-
Aromatic Carbons (C-H): The two carbons bonded to hydrogen (C2, C6) are equivalent and will appear as a single peak in the aromatic region, likely around δ 110-120 ppm, showing coupling to fluorine.
-
Methylene Carbons (-CH₂-): The two aliphatic carbons will appear in the upfield region, with Cα (~δ 35 ppm) and Cβ (~δ 30 ppm) being distinct.[13]
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis, though a slightly higher concentration (20-30 mg) may be beneficial to reduce acquisition time.
-
Spectrometer Setup:
-
Tune the spectrometer to the ¹³C frequency (e.g., 100 MHz on a 400 MHz instrument).
-
Employ a standard pulse program with broadband proton decoupling (e.g., zgpg30).
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
Use a 30° pulse angle and a short relaxation delay (e.g., 2 seconds) for qualitative analysis.
-
Accumulate a larger number of scans (e.g., 1024 or more) due to the lower sensitivity of the ¹³C nucleus.
-
-
Data Processing: Process the data similarly to the ¹H spectrum, referencing the TMS signal to δ 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at δ 77.16 ppm).
¹⁹F NMR Spectroscopy: A Direct Probe of Fluorination
¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of fluorine atoms.[14][15] With a 100% natural abundance and high gyromagnetic ratio, it is an essential tool for characterizing fluorinated compounds.[14]
Expected ¹⁹F NMR Spectrum: The trifluorophenyl group has two distinct fluorine environments:
-
Fluorine at C4: This fluorine atom is coupled to the two equivalent fluorine atoms at C3 and C5. According to the n+1 rule, its signal will be split into a triplet .
-
Fluorine at C3 and C5: These two fluorine atoms are chemically equivalent. They are coupled to the single fluorine atom at C4, splitting their signal into a doublet .
The chemical shifts are typically referenced to CFCl₃ (δ 0.00 ppm). For aryl fluorides, these shifts are expected in the range of -100 to -140 ppm.[16]
Experimental Protocol: ¹⁹F NMR Acquisition
-
Sample Preparation: The same sample used for ¹H NMR is suitable.
-
Spectrometer Setup:
-
Tune the probe to the ¹⁹F frequency (e.g., 376 MHz on a 400 MHz instrument).
-
Acquire a standard one-pulse experiment. Often, proton decoupling is applied to simplify the spectrum by removing long-range H-F couplings, although this is not strictly necessary for this molecule.
-
Set the spectral width to cover the expected range for aryl fluorides (e.g., -80 to -180 ppm).
-
Collect a moderate number of scans (e.g., 64) to achieve excellent signal-to-noise.
-
-
Data Processing: Process the FID and reference the spectrum to an external standard like CFCl₃.
Summary of Predicted NMR Data
| Nucleus | Assignment | Expected δ (ppm) | Multiplicity | Integration |
| ¹H | -COOH | 10.0 - 12.0 | Broad Singlet | 1H |
| ¹H | Ar-H | 7.0 - 7.5 | Multiplet (tt) | 2H |
| ¹H | -CH₂-Ar | 2.9 - 3.1 | Triplet (t) | 2H |
| ¹H | -CH₂-COOH | 2.6 - 2.8 | Triplet (t) | 2H |
| ¹³C | -COOH | 175 - 180 | Singlet | - |
| ¹³C | C-F | 135 - 155 | Multiplet (C-F coupling) | - |
| ¹³C | C-CH₂ | 130 - 135 | Singlet | - |
| ¹³C | C-H | 110 - 120 | Singlet | - |
| ¹³C | -CH₂-Ar | ~35 | Singlet | - |
| ¹³C | -CH₂-COOH | ~30 | Singlet | - |
| ¹⁹F | F at C4 | -100 to -140 | Triplet (t) | 1F |
| ¹⁹F | F at C3, C5 | -100 to -140 | Doublet (d) | 2F |
NMR Analysis Workflow
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[1] It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[2]
Expected Mass Spectrum
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids. We would expect to observe the molecule in either positive or negative ion mode.
-
Negative Ion Mode (ESI-): This is often preferred for carboxylic acids. The most prominent peak would be the deprotonated molecule, [M-H]⁻, at m/z 219.03 .
-
Positive Ion Mode (ESI+): The protonated molecule, [M+H]⁺, at m/z 221.04 would be observed. Adducts with sodium, [M+Na]⁺ at m/z 243.02, are also common.
Fragmentation Analysis (MS/MS):
By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), we can gain further structural proof. Key expected fragmentation pathways for the deprotonated ion ([M-H]⁻ at m/z 219) include:
-
Loss of CO₂: Decarboxylation is a characteristic fragmentation for carboxylates, leading to a fragment at m/z 175.04 .[17] This is often a dominant pathway.
-
Cleavage of the Propanoic Chain: Scission of the Cα-Cβ bond can lead to fragments corresponding to the trifluorophenyl ethyl or related moieties.
Experimental Protocol: LC-MS (ESI) Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50 v/v). A small amount of formic acid (0.1%) can be added for positive mode, or ammonium hydroxide (0.1%) for negative mode, to promote ionization.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography (LC) system.
-
LC Method (for purity analysis):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Method (ESI):
-
Ionization Mode: ESI, operated in both positive and negative modes in separate runs.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Scan Range: m/z 50-500.
-
For MS/MS, set the precursor ion (e.g., m/z 219.03) and apply varying collision energies (e.g., 10-40 eV) to observe fragmentation.
-
-
Data Analysis: Extract the mass spectra from the total ion chromatogram. Determine the accurate mass of the parent ion and compare it to the theoretical mass to confirm the elemental composition. Analyze the MS/MS spectrum to confirm the predicted fragmentation pattern.
Summary of Predicted MS Data
| Ion Mode | Ion | Description | Calculated m/z |
| ESI- | [M-H]⁻ | Deprotonated Molecule | 219.03 |
| ESI- | [M-H-CO₂]⁻ | Loss of Carbon Dioxide | 175.04 |
| ESI+ | [M+H]⁺ | Protonated Molecule | 221.04 |
| ESI+ | [M+Na]⁺ | Sodium Adduct | 243.02 |
Mass Spectrometry Analysis Workflow
Conclusion
The combined application of multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F) and high-resolution mass spectrometry provides a comprehensive and definitive characterization of this compound. The ¹H and ¹³C NMR spectra confirm the core carbon-hydrogen framework, while ¹⁹F NMR offers a direct and sensitive probe of the fluorination pattern on the aromatic ring. Mass spectrometry validates the molecular weight and elemental composition, with MS/MS fragmentation patterns corroborating the established connectivity. This integrated analytical approach ensures the structural integrity and purity of the compound, a critical requirement for its application in research, development, and quality control environments.
References
-
Radboud Repository. Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Available at: [Link]
-
Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation. Available at: [Link]
-
Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. Available at: [Link]
-
NIST WebBook. 3-(3,4,5-Trimethoxyphenyl)propionic acid. Available at: [Link]
-
PubMed. What is the role of current mass spectrometry in pharmaceutical analysis?. Available at: [Link]
-
Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Available at: [Link]
-
ResearchGate. (PDF) Mass Spectrometry in Pharmaceutical Analysis. Available at: [Link]
-
Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Available at: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
- Google Patents. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate.
-
Doc Brown's Chemistry. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern. Available at: [Link]
-
Pharma Focus America. Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Available at: [Link]
-
YouTube. Experimental Determination of Structure of propanoic acid. Available at: [Link]
-
Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]
-
Chemistry LibreTexts. 4.7: NMR Spectroscopy. Available at: [Link]
-
The Royal Society Publishing. Quantitative mass spectrometry methods for pharmaceutical analysis. Available at: [Link]
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PubChem. 3,3,3-Trifluoropropionic acid. Available at: [Link]
-
BYJU'S. NMR Spectroscopy. Available at: [Link]
-
National Institutes of Health (NIH). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Available at: [Link]
-
ACS Publications. A Synthesis of β-(3,4,5-Trimethoxyphenyl)-propionic Acid. Available at: [Link]
-
PubChem. 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid. Available at: [Link]
-
Netpharmalab. Mass Spectrometry in Drug Development Applications. Available at: [Link]
-
National Institutes of Health (NIH). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Available at: [Link]
-
University of Ottawa. 19Flourine NMR. Available at: [Link]
-
ResearchGate. Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species | Request PDF. Available at: [Link]
-
ResearchGate. (PDF) Nuclear magnetic resonance (NMR) spectroscopy: Basic principles and phenomena, and their applications to chemistry, biology and medicine. Available at: [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]
-
MDPI. Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. Available at: [Link]
-
MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available at: [Link]
-
University of Wisconsin-Madison. Fluorine NMR. Available at: [Link]
-
Reddit. 1H NMR spectrum : r/chemhelp. Available at: [Link]
-
SpectraBase. 3-(4-Hydroxyphenyl)propanoic acid - Optional[13C NMR] - Spectrum. Available at: [Link]
-
The Automated Topology Builder. 1,1,1-TRIFLUOROPROPANE | C3H5F3 | MD Topology | NMR | X-Ray. Available at: [Link]
-
Journal of Fluorine Chemistry. Preparation of a,a-difluoroalkanesulfonic acids. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Fluorinated Aromatic Compounds
Welcome to the technical support center for optimizing reaction conditions for fluorinated aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with these unique molecules. The inherent strength of the carbon-fluorine bond and the distinct electronic properties of fluoroarenes present both opportunities and challenges in synthetic chemistry. This resource provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.
Section 1: General Troubleshooting & Reaction Setup
This section addresses common overarching challenges and foundational considerations when working with fluorinated aromatic compounds.
FAQ 1: My fluorination reaction is sluggish or incomplete. What are the primary factors to investigate?
Answer:
Incomplete conversion in fluorination reactions is a frequent issue. The root cause often lies in a few key areas. A systematic approach to troubleshooting is crucial.
-
Reagent Stoichiometry and Strength: Ensure the correct stoichiometry of your fluorinating agent and any necessary base or catalyst.[1] For electrophilic fluorinations, using an appropriate amount of a reagent like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) is critical.[2] Insufficient quantities will naturally lead to incomplete conversion. Conversely, a large excess of a strong base can sometimes lead to side reactions.[1]
-
Moisture and Air Sensitivity: Many organometallic catalysts and reagents used in these reactions are sensitive to moisture and air. Ensure your solvents and reagents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The use of dry, filtered compressed air and high-purity nitrogen is essential for automated synthesis modules.[3]
-
Catalyst Activity: If using a catalyst, its activity is paramount. Catalyst deactivation can occur for various reasons. For heterogeneous catalysts, ensure proper activation and handling. For homogeneous catalysts, consider ligand degradation or the formation of inactive species.
-
Temperature and Reaction Time: Some fluorination reactions require elevated temperatures to overcome activation barriers. If your reaction is sluggish at room temperature, a carefully controlled increase in temperature may be necessary. However, be aware that higher temperatures can also lead to side product formation. Monitor the reaction progress over time to determine the optimal reaction duration.
Experimental Protocol: General Setup for a Moisture-Sensitive Fluorination Reaction
-
Drying Glassware: Oven-dry all glassware at >120 °C for at least 4 hours and allow to cool in a desiccator.
-
Inert Atmosphere: Assemble the glassware while hot and immediately place it under a positive pressure of dry nitrogen or argon.
-
Solvent and Reagent Preparation: Use anhydrous solvents, either freshly distilled from an appropriate drying agent or from a solvent purification system. Ensure all solid reagents are dried in a vacuum oven or desiccator.
-
Reagent Addition: Add reagents via syringe or cannula under a positive flow of inert gas.
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS) to determine the point of maximum conversion.
Visualization: Troubleshooting Workflow for Incomplete Fluorination
Caption: A decision tree for troubleshooting incomplete fluorination reactions.
Section 2: Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Fluorinated aromatic compounds are common substrates in cross-coupling reactions. However, their electronic properties can influence catalyst performance and reaction outcomes.
FAQ 2: My Suzuki-Miyaura coupling with a fluoroarene is giving low yields. What are the likely causes and how can I improve it?
Answer:
Low yields in Suzuki-Miyaura couplings involving fluoroarenes often stem from challenges in the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
-
Catalyst and Ligand Choice: Standard palladium catalysts may not be optimal for fluoroarenes. The choice of ligand is crucial. Electron-rich and bulky phosphine ligands can promote the oxidative addition of the aryl fluoride to the palladium center. For room-temperature reactions, specialized biaryl monophosphine ligands have shown enhanced reactivity.[4]
-
Base Selection: The base plays a critical role in activating the boronic acid.[5] For base-sensitive substrates, milder bases like potassium fluoride (KF) can be effective.[5] Stronger bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used, but their compatibility with all functional groups should be considered.
-
Solvent Effects: The solvent can significantly impact the solubility of reagents and the stability of catalytic intermediates. A mixture of a nonpolar solvent (like toluene or dioxane) and a polar solvent (like water or ethanol) is often used to facilitate both the organic and inorganic components of the reaction.
-
Catalyst Deactivation: Supported palladium nanoparticles have been used for Suzuki-Miyaura reactions of fluorinated aryls, but their recyclability can be an issue due to progressive loss of activity.[6]
Data Presentation: Recommended Conditions for Suzuki-Miyaura Coupling of Fluoroarenes
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, or specialized Pd pre-catalysts | To initiate the catalytic cycle. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or biaryl monophosphines | To facilitate oxidative addition and enhance catalyst stability.[4] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, or KF (for base-sensitive substrates) | To activate the boronic acid for transmetalation.[5] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or THF/H₂O | To ensure solubility of all reaction components. |
| Temperature | 80-110 °C (can be lower with highly active catalysts) | To provide sufficient energy for the catalytic cycle. |
Section 3: Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing nature of fluorine can activate aromatic rings for nucleophilic aromatic substitution (SNAr). However, the high bond energy of the C-F bond can also make it a poor leaving group.
FAQ 3: I am observing poor reactivity in an SNAr reaction with a fluoroarene. How can I drive the reaction to completion?
Answer:
Driving SNAr reactions of fluoroarenes to completion often requires careful optimization of reaction conditions to favor the substitution pathway.
-
Substrate Activation: SNAr reactions are most efficient when the aromatic ring is activated by electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the fluorine atom.[7] For less activated or electron-rich fluoroarenes, alternative methods like organic photoredox catalysis may be necessary.[8]
-
Solvent Choice: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (MeCN) are generally preferred for SNAr reactions as they can solvate the cationic species and leave the nucleophile relatively "bare" and more reactive.[9] In some cases, protic solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to be effective, particularly in photoredox-catalyzed reactions.[8]
-
Base Strength: If the nucleophile requires deprotonation, the choice of base is important. A strong, non-nucleophilic base is often used. Organic superbases like t-Bu-P4 have been shown to be effective catalysts for SNAr reactions of aryl fluorides.[7]
-
Temperature: Heating is often required to overcome the activation energy of C-F bond cleavage. Microwave irradiation can sometimes be used to accelerate these reactions.
Visualization: SNAr Reaction Mechanism and Key Influencing Factors
Caption: A simplified representation of a base-catalyzed SNAr reaction and key optimization parameters.
Section 4: C-F Bond Activation
Direct functionalization via C-F bond activation is a powerful but challenging strategy due to the strength of the C-F bond.
FAQ 4: I am attempting a transition-metal-catalyzed C-F bond activation, but the reaction is not proceeding. What are the critical considerations?
Answer:
C-F bond activation is a thermodynamically and kinetically challenging process.[10] Success often hinges on the use of highly reactive catalysts and specific reaction conditions.
-
Catalyst System: Low-valent, electron-rich transition metals (e.g., Ni(0), Pd(0), Rh(I)) are typically required for oxidative addition into the C-F bond. The choice of ligands is critical to modulate the electronics and sterics of the metal center.
-
Reaction Conditions: Harsh reaction conditions, such as high temperatures and long reaction times, are often necessary, which can limit functional group tolerance.[10]
-
Substrate Electronics: C-F bonds on electron-deficient aromatic rings are generally easier to activate. The presence of ortho-fluorine atoms can also weaken the C-F bond.[11]
-
Metal-Free Alternatives: In recent years, transition-metal-free methods for C-F bond activation have been developed, which may offer an alternative for certain substrates.[10]
Section 5: Analytical & Safety Considerations
Proper analysis and safe handling are paramount when working with fluorinated compounds.
FAQ 5: How can I effectively monitor the progress of my reaction involving fluorinated aromatics?
Answer:
Standard chromatographic techniques are generally effective.
-
TLC, GC, and LC-MS: These are the workhorse methods for monitoring reaction progress. However, the high electronegativity of fluorine can affect the retention times and ionization efficiency of your compounds.
-
¹⁹F NMR Spectroscopy: This is a powerful and highly specific technique for monitoring reactions involving fluorinated compounds. The large chemical shift range and high sensitivity of the ¹⁹F nucleus provide a clear window into the reaction progress.
-
Combustion Ion Chromatography (CIC): For determining the total organic fluorine content, CIC is a precise and automated method.[12]
FAQ 6: What are the key safety precautions for working with fluorinating agents?
Answer:
Fluorinating agents can be hazardous and require careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, and gloves selected for their compatibility with the specific reagents and solvents being used.[13]
-
Ventilation: All work with volatile fluorinated compounds or fluorinating agents must be conducted in a properly functioning chemical fume hood.[13] For highly hazardous reagents, a glove box may be necessary.
-
Quenching: Quenching reactive fluorinating agents can be highly exothermic and should only be performed by trained personnel using established procedures.[13]
-
Fluorine Gas: Fluorine gas is extremely corrosive and reactive.[14][15] Specialized equipment and procedures are required for its safe handling. Continuous flow technology can offer a safer way to perform reactions with fluorine gas.[16]
References
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Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI. (n.d.). MDPI. [Link]
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Fluoroarene synthesis by fluorination or substitution - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
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Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Fluorine detection in organic compounds - Chemistry Stack Exchange. (2021, November 6). Chemistry Stack Exchange. [Link]
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Get the F Out! C-F Bond Functionalization - Baran Lab. (2020, May 4). The Baran Laboratory. [Link]
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Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC. (2020, September 28). National Center for Biotechnology Information. [Link]
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Evaluation of analytical methods for fluorine in biological and related materials - PubMed. (n.d.). PubMed. [Link]
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Fluorine Safety - Purdue University. (n.d.). Purdue University. [Link]
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Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2010, September 20). ResearchGate. [Link]
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Catalytic control of enzymatic fluorine specificity - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Fluorinated Aromatic Compounds - ResearchGate. (n.d.). ResearchGate. [Link]
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Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. (n.d.). MDPI. [Link]
-
Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - MDPI. (2019, March 22). MDPI. [Link]
-
E-book: Fluorine Analysis - Analytik Jena. (n.d.). Analytik Jena. [Link]
-
Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions | Chemical Reviews - ACS Publications. (n.d.). ACS Publications. [Link]
-
Monitoring PFAS Impact Using Adsorbable Organic Fluorine by Combustion Ion Chromatography - Enthalpy. (2022, June 13). Enthalpy Analytical. [Link]
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. (2022, February 1). ACS Publications. [Link]
-
Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides - MDPI. (n.d.). MDPI. [Link]
-
meta-Selective olefination of fluoroarenes with alkynes using CO 2 as a traceless directing group - RSC Publishing. (2020, March 31). Royal Society of Chemistry. [Link]
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SNAr Reaction in Other Common Molecular Solvents - Wordpress. (n.d.). WordPress. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Interaction of fluoroarenes with charged nucleophiles and bases in liquid ammonia - Sci-Hub. (n.d.). Sci-Hub. [Link]
-
Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]
-
Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03548D - The Royal Society of Chemistry. (2023, September 13). Royal Society of Chemistry. [Link]
-
Analytical Method Summaries - Eurofins. (n.d.). Eurofins. [Link]
-
meta-Selective C–H Arylation of Fluoroarenes and Simple Arenes - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
C–F Bond Activation of a Perfluorinated Ligand Leading to Nucleophilic Fluorination of an Organic Electrophile | Organometallics - ACS Publications. (2020, April 27). ACS Publications. [Link]
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. (2010, September 20). ACS Publications. [Link]
-
Development and application of decatungstate catalyzed C–H 18 F- and 19 F-fluorination, fluoroalkylation and beyond - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04027E - The Royal Society of Chemistry. (2023, November 1). Royal Society of Chemistry. [Link]
-
LCSS: FLUORINE. (n.d.). University of California, Los Angeles. [Link]
-
Influence of Chemical Structures on Reduction Rates and Defluorination of Fluoroarenes during Catalytic Reduction using a Rhodium-Based Catalyst | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
-
Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC - NIH. (2021, November 1). National Center for Biotechnology Information. [Link]
-
(PDF) C-F bond activation under transition-metal-free conditions - ResearchGate. (n.d.). ResearchGate. [Link]
-
Catalytic Fluorination of Various Chlorinated Hydrocarbons by HF and a Chromium Based Catalyst: Effect of the Presence of Zinc | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. [Link]
-
Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications. (2009, March 9). ACS Publications. [Link]
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Safe handling and disposal of 3-(3,4,5-Trifluorophenyl)propanoic acid
The following technical support guide is designed for research professionals handling 3-(3,4,5-Trifluorophenyl)propanoic acid .
Status: Active | Security Level: Laboratory Safety Level 2 (BSL-2/Chemical) | Doc ID: TFPA-Guide-2025
Compound Profile & Risk Assessment
Chemical Name: this compound
Molecular Formula: C
Core Safety Directive
While specific toxicological data for this rare building block may be limited, the presence of three fluorine atoms on the phenyl ring significantly alters its electronic properties compared to non-fluorinated analogs.
-
Expert Insight: The electron-withdrawing nature of the 3,4,5-trifluoro motif increases the acidity of the carboxyl group and enhances lipophilicity. This creates a higher potential for skin penetration and irritation compared to standard phenylpropanoic acid.[2]
-
Hazard Classification (Conservative Approach): Treat as Skin Irritant Category 2 or Skin Corrosion Category 1B . Assume potential for severe eye damage.[3][4][5]
Emergency Response & First Aid
Troubleshooting immediate exposure incidents.[1][2][5]
Q: I have accidental skin contact. Is this an HF (Hydrofluoric Acid) risk?
A: No, but treat as a strong organic acid burn. Unlike acyl fluorides or sulfonyl fluorides, the Fluorine atoms in this compound are bonded to an aromatic ring (Aryl-C-F).[1][2] This bond is extremely stable and does not hydrolyze to release HF under physiological conditions.
-
Action: Do not apply Calcium Gluconate (it is unnecessary).
-
Protocol:
-
Brush off dry powder immediately.
-
Flush with copious water for 15 minutes.
-
Wash with non-abrasive soap.
-
Monitor for delayed erythema (redness) due to the compound's lipophilic nature.
-
Q: The compound was inhaled. What are the immediate steps?
A: Inhalation of fluorinated acid dust can cause severe respiratory tract irritation.[2]
-
Protocol: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).
-
Medical Note: Fluorinated organic acids can induce delayed pulmonary edema.[2] Medical observation is recommended if coughing persists.
Handling & Storage Protocols
Preventative measures for daily workflows.
Q: What is the correct PPE matrix for this specific fluorinated acid?
A: Standard latex gloves are insufficient for fluorinated aromatics due to potential permeation.
| PPE Component | Recommendation | Technical Rationale |
| Gloves (Primary) | Nitrile (Double gloved) | Minimum 0.11 mm thickness.[1][2] Good resistance to organic acids. |
| Gloves (High Risk) | Neoprene or Viton® | Required for concentrated solutions or prolonged handling. |
| Eye Protection | Chemical Safety Goggles | Face shield required if handling >5g or liquid solutions. |
| Respiratory | N95 (Solids) / P100 (Dust) | Use P100 HEPA filters if weighing fine powder outside a hood. |
Q: Can I store this with other organic acids?
A: Yes, but with strict segregation.
-
Compatible: Store with other weak organic acids (e.g., Benzoic acid).
-
Incompatible:
-
Strong Oxidizers: Potential for violent reaction.[2]
-
Bases (Amines/Caustics): Exothermic neutralization.
-
Moisture: Keep desiccated. Fluorinated acids can be hygroscopic.
-
Spill Management & Decontamination
Workflow for containment and cleanup.
Q: How do I clean up a solid spill vs. a solution spill?
A: The approach differs to prevent aerosolization.[2]
DOT Diagram: Spill Response Workflow
Caption: Decision logic for safely containing and neutralizing fluorinated acid spills.
Disposal & Waste Management
End-of-life protocols ensuring environmental compliance.[1][2][5]
Q: Can I dispose of this down the drain with copious water?
A: ABSOLUTELY NOT. Fluorinated organics are persistent environmental pollutants.[2]
-
Reasoning: The C-F bond resists biodegradation. Discharge into water systems contributes to PFAS-like contamination loads.[1][2]
Q: What is the correct waste stream?
A: High-Temperature Incineration.[1][2]
-
Labeling: Tag waste as "Fluorinated Organic Acid - Solid/Solution".
-
Segregation: Do not mix with non-halogenated solvents if your facility recycles solvents (halogens poison hydrogenation catalysts).
DOT Diagram: Waste Disposal Decision Tree
Caption: Workflow to ensure fluorinated waste is routed to incineration, preventing environmental release.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 262902, 3-(Pentafluorophenyl)propionic acid (Analogous Safety Data). Retrieved from [Link][6]
Sources
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Technical Support Center: Overcoming Challenges in the Scale-up of Propanoic Acid Synthesis
Welcome to the Technical Support Center for Propanoic Acid Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up propanoic acid production. Whether you are employing chemical synthesis routes or exploring biotechnological avenues, this guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your experiments.
Introduction: Navigating the Landscape of Propanoic Acid Synthesis
Propanoic acid is a valuable chemical intermediate with wide-ranging applications in preservatives, pharmaceuticals, and polymers.[1][2] The transition from laboratory-scale synthesis to industrial production, however, is fraught with challenges that can impact yield, purity, and economic viability.[3] This guide is structured to address these challenges head-on, providing practical, evidence-based solutions.
We will explore the three primary routes for propanoic acid synthesis:
-
Hydrocarboxylation of Ethylene: A prominent industrial method involving the reaction of ethylene with carbon monoxide and a hydrogen source.
-
Oxidation of Propanal: A chemical synthesis route that offers an alternative to hydrocarboxylation.
-
Biological Fermentation: An increasingly attractive green alternative utilizing microorganisms to convert renewable feedstocks into propanoic acid.
This support center is divided into three main sections: a comprehensive Troubleshooting Guide organized by synthesis method, a Frequently Asked Questions (FAQs) section covering broader topics, and a detailed Protocols and Data section.
Part 1: Troubleshooting Guide
This section is designed to provide rapid, targeted solutions to common problems encountered during the scale-up of propanoic acid synthesis.
Section 1.1: Hydrocarboxylation of Ethylene
The hydrocarboxylation of ethylene is a powerful technique, but it is not without its difficulties, primarily related to catalyst stability, reaction selectivity, and the handling of hazardous materials.
Question: My reaction rate has significantly decreased over time. What is causing this catalyst deactivation, and how can I address it?
Answer:
Catalyst deactivation is a primary concern in hydrocarboxylation. The specific cause depends on the catalyst system you are using.
-
For Rhodium-based Catalysts:
-
Causality: Rhodium catalysts, often used with phosphine ligands, can deactivate through ligand degradation or the formation of inactive rhodium clusters.[4] The phosphine ligands are susceptible to oxidation and P-C bond cleavage under reaction conditions, leading to a loss of catalytic activity.
-
Troubleshooting Steps:
-
Analyze the Catalyst Complex: Use techniques like 31P NMR and IR spectroscopy to check for the presence of degraded ligand species or inactive rhodium carbonyl clusters.
-
Catalyst Regeneration: A patented method for regenerating deactivated rhodium hydroformylation catalysts involves treating the catalyst stream with an aldehyde and oxygen (or an oxygen-containing gas) at a temperature below the aldehyde's boiling point.[5] This process can help to break down inactive clusters and reform the active catalytic species.
-
Optimize Ligand-to-Metal Ratio: Ensure the appropriate excess of phosphine ligand is maintained to stabilize the active rhodium species and mitigate deactivation.
-
Purify Reactant Streams: Ensure that the ethylene and carbon monoxide feeds are free from impurities like oxygen or sulfur compounds, which can poison the catalyst.
-
-
-
For Nickel-based Catalysts (e.g., Nickel Carbonyl):
-
Causality: Nickel carbonyl catalysts are highly sensitive to oxygen and can decompose to form inactive nickel metal. They can also be poisoned by impurities in the feed gas. Deactivation can also occur at temperatures above 300°C.[6] Furthermore, CO poisoning can lead to the formation of inactive Ni(CO)(PPh3)3.[7]
-
Troubleshooting Steps:
-
Strict Anaerobic Conditions: Ensure all reactants and the reactor system are rigorously deoxygenated.
-
Temperature Control: Maintain the reaction temperature within the optimal range for the nickel catalyst to prevent thermal decomposition.
-
Feedstock Purity: Use high-purity ethylene and carbon monoxide to avoid catalyst poisoning.
-
Catalyst Regeneration: In some cases, deactivated nickel catalysts can be regenerated by treatment with high-pressure carbon monoxide to reform the active nickel carbonyl species, though this is a hazardous operation.
-
-
Question: I am observing a significant amount of diethyl ketone as a by-product. How can I improve the selectivity towards propanoic acid?
Answer:
The formation of diethyl ketone is a common side reaction in the hydrocarboxylation of ethylene.[8]
-
Causality: Diethyl ketone formation is favored under certain reaction conditions, particularly at higher temperatures and pressures. The reaction mechanism involves the insertion of a second molecule of ethylene into the metal-acyl intermediate.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically vary the temperature and pressure to find an optimal window that favors propanoic acid formation over diethyl ketone. Generally, lower temperatures and pressures will reduce the rate of by-product formation.
-
Adjust Catalyst Composition: The choice of ligand in rhodium-catalyzed systems can significantly influence selectivity. Experiment with different phosphine or phosphite ligands to enhance the regioselectivity of the hydrocarboxylation reaction.
-
Control Water Concentration: In processes where water is used as the hydrogen source, its concentration can affect selectivity. Optimize the water-to-ethylene ratio to maximize the yield of propanoic acid.
-
Section 1.2: Oxidation of Propanal
The oxidation of propanal to propanoic acid is a straightforward reaction, but challenges in achieving high purity and managing the reaction exotherm can arise during scale-up.
Question: My final product contains unreacted propanal and other impurities. How can I ensure complete conversion and high purity?
Answer:
Incomplete conversion and by-product formation are common issues when scaling up the oxidation of propanal.
-
Causality: Insufficient oxidant, poor mixing, or non-optimal reaction temperatures can lead to incomplete conversion. Over-oxidation, leading to the formation of smaller carboxylic acids via C-C bond cleavage, can occur with very strong oxidizing agents or harsh conditions.
-
Troubleshooting Steps:
-
Choice of Oxidizing Agent: For a clean and complete conversion to propanoic acid, stronger oxidizing agents like acidified potassium dichromate(VI) or potassium permanganate are typically used.[9] Milder reagents like Pyridinium Chlorochromate (PCC) are designed to stop at the aldehyde stage and should be avoided if the carboxylic acid is the desired product.
-
Stoichiometry of Oxidant: Ensure a stoichiometric excess of the oxidizing agent is used to drive the reaction to completion. The reaction progress can be monitored by the color change of the oxidant (e.g., orange Cr₂O₇²⁻ to green Cr³⁺).[10]
-
Reaction Conditions:
-
Temperature: The reaction is often exothermic. Maintain a controlled temperature to prevent side reactions. Cooling the reaction mixture initially and then gently heating under reflux is a common strategy to ensure complete oxidation.[10]
-
Reaction Time: Allow sufficient reaction time for the oxidation to go to completion. Monitor the reaction using GC or TLC to determine the endpoint.
-
-
Purification: After the reaction, the propanoic acid can be purified by distillation.[10] Ensure your distillation setup is efficient to separate the product from any unreacted starting material, solvent, and by-products.
-
Question: The reaction is highly exothermic and difficult to control at a larger scale. What are the best practices for managing the heat generated?
Answer:
Managing the exotherm of an oxidation reaction is critical for safety and product quality during scale-up.
-
Causality: The oxidation of an aldehyde to a carboxylic acid is an energetically favorable process that releases a significant amount of heat.
-
Troubleshooting and Best Practices:
-
Slow Addition of Reactants: Add the oxidizing agent or the propanal dropwise to the reaction mixture to control the rate of heat generation.[10]
-
Effective Cooling: Use a reactor with a cooling jacket and a reliable temperature control system. For very large-scale reactions, consider using a heat exchanger.
-
Solvent Selection: Choose a solvent with a suitable boiling point that can help to dissipate the heat.
-
Process Intensification and Flow Chemistry: For industrial-scale production, transitioning from a batch reactor to a continuous flow reactor can offer superior heat and mass transfer, leading to better temperature control and improved safety.[11]
-
Section 1.3: Biological Fermentation
The biological production of propanoic acid is a promising sustainable alternative, but it faces challenges related to microbial physiology and downstream processing.
Question: The propanoic acid yield and productivity are low, and the fermentation stops prematurely. What is causing this, and how can I improve it?
Answer:
Low yield and productivity in propanoic acid fermentation are often due to product inhibition.
-
Causality: Propanoic acid is toxic to the producing microorganisms, even at relatively low concentrations.[12] As propanoic acid accumulates in the fermentation broth, it inhibits cell growth and metabolic activity, leading to a cessation of production.
-
Troubleshooting and Optimization Strategies:
-
Strain Selection and Adaptation:
-
Use Acid-Tolerant Strains: Select microbial strains, such as Propionibacterium acidipropionici, that have a natural tolerance to propanoic acid.
-
Adaptive Evolution: Develop more robust strains through adaptive evolution. This involves serially transferring the culture to media with gradually increasing concentrations of propanoic acid to select for more tolerant mutants.[13]
-
-
Fed-Batch Fermentation:
-
Principle: A fed-batch strategy involves the controlled feeding of nutrients (like the carbon source) to the fermenter, which can help to maintain cell viability and productivity over a longer period.
-
Benefit: This approach can lead to higher final product concentrations compared to a simple batch process. A study on P. acidipropionici demonstrated that a fed-batch process with intermittent glucose feeding significantly improved propanoic acid concentration.[12]
-
-
Cell Immobilization and Recycling:
-
Principle: Immobilizing the microbial cells on a solid support or using a membrane to retain the cells in the bioreactor allows for high cell densities to be achieved.
-
Benefit: High cell densities can lead to higher volumetric productivity. Cell recycling systems have been shown to prolong the production time of propanoic acid significantly.[1]
-
-
In Situ Product Removal (ISPR):
-
Question: I am observing a high concentration of by-products like acetic acid and succinic acid. How can I improve the selectivity towards propanoic acid?
Answer:
The formation of by-products is a common issue in propanoic acid fermentation, impacting both yield and purification costs.
-
Causality: The metabolic pathways for the production of acetic and succinic acids are interconnected with the propanoic acid synthesis pathway in Propionibacterium. The distribution of carbon flux between these pathways is influenced by the fermentation conditions.
-
Troubleshooting and Optimization Strategies:
-
pH Control: Maintaining the pH of the fermentation broth within an optimal range (typically 6.0-7.0) can favor the production of propanoic acid over acetic acid.[15] A two-stage pH control strategy (e.g., pH 6.5 for the initial growth phase, then shifting to 6.0) has been shown to increase propanoic acid yield.[1]
-
Carbon Source Selection: The choice of carbon source can influence the by-product profile. For example, using glycerol as a carbon source can lead to a lower production of acetic acid compared to glucose.[14] A mixed feed of glucose and glycerol can also be optimized to enhance propanoic acid productivity.[12]
-
Metabolic Engineering: Genetically modifying the production strain to knockout genes in the competing by-product pathways (e.g., acetate kinase) can redirect the carbon flux towards propanoic acid synthesis.[16]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions I should take when working with the chemical synthesis of propanoic acid?
A1: Safety is paramount.
-
Hydrocarboxylation:
-
Carbon Monoxide: CO is a colorless, odorless, and highly toxic gas.[17][18] Always work in a well-ventilated fume hood and use a CO detector.
-
Metal Carbonyls: Nickel carbonyl is extremely toxic, volatile, and a suspected carcinogen.[19][20] It should be handled in a closed system or a glove box.
-
High Pressure: Reactions are often run at high pressures, requiring certified pressure reactors and appropriate safety measures.
-
-
Oxidation of Propanal:
-
Exothermic Reaction: Be prepared to manage the heat generated, especially during scale-up.
-
Oxidizing Agents: Strong oxidizing agents like potassium dichromate are toxic and should be handled with appropriate personal protective equipment (PPE).
-
-
General Precautions: Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Have an emergency plan in place and ensure access to safety showers and eyewash stations.
Q2: How do I choose the most suitable synthesis route for my application?
A2: The choice depends on several factors:
-
Scale of Production: For large-scale industrial production, hydrocarboxylation of ethylene is a common choice due to its efficiency and the low cost of starting materials.[21]
-
Sustainability Goals: If you are aiming for a "green" or bio-based product, microbial fermentation is the preferred route.
-
Available Equipment and Expertise: Chemical synthesis routes require specialized equipment for handling high pressures and hazardous materials, while fermentation requires expertise in microbiology and bioreactor operation.
-
Purity Requirements: Chemical synthesis can often achieve high purity more easily, while fermentation products require more extensive downstream processing.[22]
Q3: What are the best analytical methods for monitoring my reaction and ensuring product purity?
A3:
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is a robust and widely used method for quantifying volatile organic compounds like propanoic acid, propanal, and diethyl ketone.[23]
-
High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for analyzing samples from fermentation broths, as it can separate organic acids from other components of the media.[8] Ion-exclusion chromatography is a common mode for organic acid analysis.
-
Troubleshooting Analytical Methods: Common issues include peak tailing (often caused by interactions between the acidic analyte and the column or inlet) and poor resolution.[24] Troubleshooting may involve using a deactivated liner in GC, using a guard column, or adjusting the mobile phase pH in HPLC.[25][26]
Q4: What are the economic considerations for scaling up propanoic acid synthesis?
A4:
-
Raw Material Costs: The cost of ethylene and synthesis gas for hydrocarboxylation, or the cost of the carbon source and nutrients for fermentation, are major factors.[3]
-
Capital Investment: Chemical synthesis plants, especially those operating at high pressure, have high capital costs. Bioreactors and downstream processing equipment for fermentation also represent a significant investment.
-
Operating Costs: This includes energy consumption, catalyst or media costs, and waste disposal.
-
Downstream Processing: The cost of purifying propanoic acid to the desired specification can be a significant portion of the total production cost, especially for fermentation.[27]
Part 3: Protocols and Data
Protocol 1: Adaptive Evolution of Propionibacterium acidipropionici for Increased Acid Tolerance
This protocol is adapted from studies on developing acid-tolerant strains and is designed to select for mutants with enhanced ability to grow in the presence of high concentrations of propanoic acid.[13]
Materials:
-
Propionibacterium acidipropionici culture
-
Appropriate growth medium (e.g., sodium lactate or glucose-based medium)
-
Sterile culture tubes or flasks
-
Propanoic acid stock solution (sterile)
-
Incubator (30-32°C)
-
Spectrophotometer
Procedure:
-
Initial Culture: Inoculate a fresh tube of growth medium with the wild-type P. acidipropionici and incubate until it reaches the late exponential phase.
-
Initial Challenge: Subculture the bacteria into a series of tubes containing fresh medium with increasing concentrations of propanoic acid (e.g., 0 g/L, 5 g/L, 10 g/L, 15 g/L, 20 g/L).
-
Incubation and Monitoring: Incubate the tubes and monitor cell growth by measuring the optical density (OD) at 600 nm.
-
Serial Transfer: Once growth is observed in a tube with a certain concentration of propanoic acid, use that culture to inoculate a new series of tubes with even higher concentrations of the acid.
-
Repeat: Continue this process of serial transfer and selection for an extended period (e.g., several months).
-
Isolation and Characterization: After a significant increase in tolerance is observed, isolate single colonies from the adapted culture on solid media. Characterize the isolates for their growth and propanoic acid production capabilities in batch fermentations.
Protocol 2: Fed-Batch Fermentation for Propanoic Acid Production
This protocol provides a general framework for a fed-batch fermentation process to achieve high concentrations of propanoic acid.[12]
Materials and Equipment:
-
Fermenter (e.g., 7-L) with pH, temperature, and agitation control
-
Acid-tolerant strain of P. acidipropionici
-
Sterile fermentation medium
-
Concentrated sterile feed solution (e.g., 500 g/L glucose)
-
Sterile base solution (e.g., NH₃·H₂O) for pH control
Procedure:
-
Inoculum Preparation: Prepare an actively growing seed culture of P. acidipropionici.
-
Fermenter Setup: Sterilize the fermenter containing the initial batch of fermentation medium.
-
Inoculation: Inoculate the fermenter with the seed culture (e.g., 5-10% v/v).
-
Batch Phase: Run the fermentation in batch mode, maintaining the temperature at 30°C and pH at 7.0.
-
Feeding Strategy: When the initial carbon source (e.g., glucose) is depleted to a certain level (e.g., below 10 g/L), start the intermittent feeding of the concentrated glucose solution.
-
Monitoring: Regularly monitor cell growth (OD), substrate consumption, and product formation (propanoic acid, acetic acid, succinic acid) using HPLC or GC.
-
Harvesting: Continue the fed-batch operation until the desired product concentration is reached or productivity declines significantly.
Data Summary: Comparison of Propanoic Acid Production Strategies
The following table summarizes typical performance metrics for different propanoic acid production methods.
| Synthesis Route | Method | Typical Yield | Typical Productivity | Final Titer (g/L) | Key Challenges |
| Hydrocarboxylation | Rhodium-catalyzed | >90% (based on ethylene) | High | High | Catalyst cost and deactivation, by-product formation |
| Oxidation | Propanal Oxidation | >95% (based on propanal) | High | High | Exotherm control, ensuring complete conversion |
| Biological | Batch Fermentation | 0.4-0.5 g/g substrate | Low (e.g., 0.17 g/L·h)[13] | Low (e.g., 8.72 g/L)[13] | Product inhibition |
| Biological | Fed-Batch Fermentation | 0.5-0.6 g/g substrate | Moderate (e.g., 0.39 g/L·h)[12] | Moderate (e.g., 51.75 g/L)[12] | Requires careful process control |
| Biological | Immobilized Cells | >0.6 g/g substrate | High (e.g., >1 g/L·h) | High (e.g., >70 g/L)[16] | Support material cost, mass transfer limitations |
Visualizations
Caption: A decision tree for troubleshooting common issues in propanoic acid synthesis.
Caption: Key metabolic pathways in Propionibacterium and strategies for intervention.
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Ren, W., et al. (2019). An efficient Pd-catalyzed hydrocarboxylation of alkenes with HCOOH provides a broad range of linear carboxylic acids bearing various functional groups with excellent chemo- and regioselectivities under mild reaction conditions. Organic Letters, 21(15), 5967-5970. [Link]
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Zhu, Y., et al. (2010). Optimization and scale-up of propionic acid production by propionic acid-tolerant Propionibacterium acidipropionici with glycerol as the carbon source. Bioresource Technology, 101(22), 8902-8906. [Link]
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Cavero-Olguin, V. H., et al. (2021). Propionic acid production from glycerol in immobilized cell bioreactor using an acid-tolerant strain of Propionibacterium acidipropionici obtained by adaptive evolution. Process Biochemistry, 110, 133-141. [Link]
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Chen, C., et al. (2018). Progress in carbonylation synthesis of ethylene. RSC Advances, 8(33), 18451-18465. [Link]
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Angulo, A., et al. (2023). Understanding the electrocatalytic oxidation of propionic acid for the sustainable production of ethylene. RSC Sustainability, 1(9), 2384-2393. [Link]
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Dishisha, T., et al. (2022). Sustainable Production of Propionic Acid from Xylose and Glycerol by Acidipropionibacterium acidipropionici DSM 4900: A Biorefinery Approach. Fermentation, 8(9), 416. [Link]
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Guan, X., et al. (2020). Nickel Catalysts for the Dehydrative Decarbonylation of Carboxylic Acids to Alkenes. ACS Catalysis, 10(15), 8435-8444. [Link]
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Cavero-Olguin, V. H., et al. (2021). Propionic acid production from glycerol in immobilized cell bioreactor using an acid-tolerant strain of Propionibacterium acidipropionici obtained by adaptive evolution. Process Biochemistry, 110, 133-141. [Link]
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Validation & Comparative
Topic: 3-(3,4,5-Trifluorophenyl)propanoic Acid vs. 3-Phenylpropanoic Acid: A Physicochemical and Pharmacokinetic Analysis
An In-Depth Comparative Guide for Researchers
This guide provides a comprehensive comparison between 3-(3,4,5-Trifluorophenyl)propanoic acid and its non-fluorinated parent molecule, 3-phenylpropanoic acid (also known as hydrocinnamic acid). We will delve into the profound impact of strategic aromatic fluorination on key physicochemical properties, metabolic stability, and synthetic accessibility. The insights are grounded in established chemical principles and supported by experimental data for the non-fluorinated analog and well-documented effects of fluorination in medicinal chemistry.
Introduction: The Rationale for Fluorination
3-Phenylpropanoic acid is not merely a simple carboxylic acid; it is a naturally occurring phenylpropanoid found in various plants and is also a significant metabolite produced by the human gut microbiota from dietary polyphenols.[1][2] Recent studies have highlighted its role in metabolic health, demonstrating that it can activate hepatic AMP-activated protein kinase (AMPKα), thereby improving insulin sensitivity and reducing hepatic steatosis in preclinical models.[3]
In drug discovery, fluorine substitution is a cornerstone strategy for optimizing lead compounds.[4] The introduction of fluorine can dramatically alter a molecule's properties, including its acidity, lipophilicity, and metabolic fate, often leading to enhanced potency, selectivity, and pharmacokinetic profiles.[5][6] This guide examines the specific case of 3,4,5-trifluorination on the phenyl ring of 3-phenylpropanoic acid, providing a predictive and data-supported comparison for researchers interested in leveraging this scaffold for therapeutic development.
Section 1: Comparative Physicochemical Properties
The introduction of three highly electronegative fluorine atoms onto the phenyl ring induces significant electronic and steric changes, which are reflected in the molecule's fundamental properties.
| Property | 3-Phenylpropanoic Acid | This compound | Causality of the Change |
| Molecular Formula | C₉H₁₀O₂ | C₉H₇F₃O₂ | Substitution of three H atoms with F atoms. |
| Molar Mass ( g/mol ) | 150.177[7] | 208.14 | Increased mass due to fluorine atoms. |
| Acidity (pKa) | ~4.66[7] | Predicted: < 4.0 | The strong electron-withdrawing inductive effect of the three fluorine atoms stabilizes the carboxylate anion, increasing acidity and lowering the pKa.[8][9] |
| Lipophilicity (LogP) | ~1.84[7][10] | Predicted: > 2.5 | Aromatic fluorination typically increases lipophilicity by masking the polar C-H bonds and increasing the hydrophobic surface area.[11][12] |
| Melting Point (°C) | 47-50[7] | Not Experimentally Determined | Expected to be significantly different due to changes in crystal lattice energy and intermolecular forces. |
| Boiling Point (°C) | 280[7] | Not Experimentally Determined | Expected to be different due to changes in molecular weight and polarity. |
Section 2: Impact on Metabolic Stability
One of the most compelling reasons to employ fluorination in drug design is to enhance metabolic stability.[13][14] Aromatic rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary route of drug metabolism.
The C-H bonds on the phenyl ring of 3-phenylpropanoic acid are potential sites for hydroxylation. By replacing these with C-F bonds, which are significantly stronger and less prone to enzymatic cleavage, the metabolic pathway is effectively blocked. This modification can lead to a longer biological half-life, reduced clearance, and improved oral bioavailability.[4][15]
Caption: Fluorine atoms block CYP450-mediated aromatic oxidation.
Section 3: Proposed Synthetic Pathways
The synthesis of both compounds can be approached through convergent and well-established chemical reactions. The choice of starting material is the primary differentiator.
A) Synthesis of 3-Phenylpropanoic Acid: A common and efficient method is the catalytic hydrogenation of cinnamic acid. This reaction proceeds with high yield and uses readily available materials.[7]
B) Proposed Synthesis of this compound: A parallel strategy is proposed, starting from the corresponding 3,4,5-trifluorobenzaldehyde. This approach leverages a Horner-Wadsworth-Emmons reaction to form the cinnamic acid intermediate, followed by hydrogenation. This multi-step synthesis provides flexibility and control.
Caption: Parallel synthetic routes for the two compounds.
Section 4: Experimental Protocols for Comparative Analysis
To empirically validate the predicted differences, the following self-validating experimental protocols are recommended.
Protocol 1: Determination of pKa by Potentiometric Titration
Objective: To accurately measure the acid dissociation constant (pKa) of each compound.
Methodology:
-
Preparation: Prepare a 0.01 M solution of the test compound in a 1:1 mixture of water and methanol to ensure solubility.
-
Calibration: Calibrate a pH meter using standard buffers at pH 4.0, 7.0, and 10.0.
-
Titration: Place 50 mL of the compound solution in a beaker with a magnetic stirrer. Titrate with a standardized 0.1 M NaOH solution, adding 0.1 mL increments.
-
Data Collection: Record the pH after each addition of titrant.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized). The first derivative of the plot can be used to precisely locate the equivalence point.
Protocol 2: Measurement of LogP by the Shake-Flask Method (OECD 107)
Objective: To determine the octanol-water partition coefficient (LogP), a measure of lipophilicity.
Methodology:
-
System Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing and allowing the phases to separate for 24 hours.
-
Sample Preparation: Dissolve a known amount of the test compound in the aqueous phase to a concentration of ~1 mg/mL.
-
Partitioning: Mix 10 mL of the aqueous solution with 10 mL of the pre-saturated n-octanol in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for 5 minutes and then allow it to stand until the phases have completely separated (or centrifuge to aid separation).
-
Quantification: Carefully remove a sample from the aqueous phase. Determine the concentration of the compound using UV-Vis spectrophotometry or HPLC against a standard curve.
-
Calculation: The partition coefficient (P) is calculated as P = ([Compound]octanol) / ([Compound]aqueous). LogP is the base-10 logarithm of P. The concentration in octanol is determined by mass balance: [Compound]initial_aq - [Compound]final_aq.
Protocol 3: In Vitro Metabolic Stability Assay
Objective: To assess the rate of metabolism by liver enzymes.
Methodology Workflow:
Caption: Step-by-step workflow for the in vitro metabolic stability assay.
Detailed Steps:
-
Reaction Setup: In a 96-well plate, add phosphate buffer (pH 7.4), the test compound (final concentration 1 µM), and human liver microsomes (final concentration 0.5 mg/mL).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration 1 mM).
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., warfarin or a structurally related but stable compound).
-
Protein Precipitation: Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Interpretation: Quantify the peak area ratio of the parent compound to the internal standard at each time point. Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line (k) is used to calculate the in vitro half-life (t½ = -0.693/k).
Conclusion and Future Outlook
The comparison between this compound and 3-phenylpropanoic acid serves as a classic case study in modern medicinal chemistry. While the non-fluorinated parent compound is a known bioactive metabolite, the strategic introduction of a 3,4,5-trifluoro substitution pattern is predicted to significantly enhance its drug-like properties. The expected increase in acidity, lipophilicity, and, most importantly, metabolic stability, makes the fluorinated analog a compelling candidate for further investigation. The experimental protocols provided herein offer a clear roadmap for researchers to validate these predictions and explore the therapeutic potential of this and other similarly modified chemical scaffolds.
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A Senior Application Scientist's Guide to Fluorinated Phenylpropanoic Acids: A Comparative Analysis
Introduction: The Strategic Role of Fluorine in Modulating Molecular Properties
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2][3] The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for subtle yet profound modulations of a molecule's characteristics. When applied to a common scaffold like phenylpropanoic acid, a structure found in various bioactive molecules and metabolites, the incremental addition of fluorine atoms provides a compelling case study in rational drug design.[4]
This guide offers a comparative analysis of mono-, di-, and tri-fluorinated phenylpropanoic acids. We will move beyond a simple recitation of data to explore the causal relationships between the degree of fluorination and the resulting changes in acidity, lipophilicity, metabolic stability, and protein binding potential. The insights and experimental frameworks presented herein are designed to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge to leverage fluorination as a strategic design element.
Physicochemical Properties: A Tale of Inductive Effects and Lipophilicity Shifts
The introduction of fluorine atoms onto the phenyl ring of phenylpropanoic acid instigates a cascade of changes in its fundamental physicochemical properties. These alterations are not merely academic; they have direct and predictable consequences on how the molecule behaves in a biological system.[5]
Acidity (pKa)
The most immediate effect of fluorination is the modulation of the carboxylic acid's pKa. Fluorine is a highly electronegative atom that exerts a powerful electron-withdrawing inductive effect (-I effect). This effect stabilizes the conjugate base (carboxylate anion) by delocalizing the negative charge, thereby increasing the acidity of the parent molecule.
The magnitude of this pKa shift is directly proportional to the number of fluorine atoms and their proximity to the carboxylic acid group. For the purpose of this guide, we will consider fluorination on the phenyl ring.
-
Mono-fluorination: A single fluorine atom on the phenyl ring will lower the pKa compared to the unsubstituted parent acid. The effect is most pronounced with substitution at the ortho position and diminishes at the meta and para positions.
-
Di- and Tri-fluorination: With each additional fluorine atom, the inductive effect intensifies, leading to a further decrease in pKa. A tri-fluorinated analog is significantly more acidic than its mono-fluorinated counterpart.
Lipophilicity (LogP)
Lipophilicity, often measured as the partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6] The impact of fluorination on LogP is more complex than its effect on pKa. While it is a common misconception that fluorination always increases lipophilicity, the outcome depends on the molecular context.[7][8]
-
Mono-fluorination: Replacing a C-H bond with a C-F bond on an aromatic ring generally leads to an increase in LogP. The C-F bond is more polarized but less polarizable than a C-H bond, and the overall effect often enhances hydrophobicity.
-
Di- and Tri-fluorination: As more fluorine atoms are added, the molecule's dipole moment can increase significantly. This increased polarity can counteract the hydrophobic contribution of the individual fluorine atoms, potentially leading to a plateau or even a decrease in LogP in highly fluorinated systems.[7]
Comparative Data Summary
The following table provides illustrative data to summarize the expected trends when comparing phenylpropanoic acid with its fluorinated analogs. Note: Exact values will vary based on the specific substitution pattern (ortho, meta, para).
| Compound | Number of Fluorine Atoms | Expected pKa Trend | Expected LogP Trend | Rationale |
| Phenylpropanoic Acid | 0 | ~4.7 | ~1.8 | Baseline reference compound. |
| 4-Fluorophenylpropanoic Acid | 1 | Lower (~4.5) | Higher (~2.1) | Single F atom provides moderate inductive effect and increases hydrophobicity. |
| 2,4-Difluorophenylpropanoic Acid | 2 | Lower (~4.2) | Higher (~2.3) | Two F atoms increase the inductive effect; lipophilicity continues to increase. |
| 2,4,6-Trifluorophenylpropanoic Acid | 3 | Lowest (~3.9) | Variable (~2.2) | Strongest inductive effect. Increased polarity may begin to offset the lipophilic contribution. |
Impact on Metabolic Stability
A primary driver for incorporating fluorine in drug design is to enhance metabolic stability.[1][3] Many drug candidates fail due to rapid metabolism by cytochrome P450 (CYP) enzymes, which often involves the oxidation of C-H bonds.[1]
The causality behind fluorine's metabolism-blocking effect is twofold:
-
Bond Strength: The C-F bond (bond energy ~116 kcal/mol) is significantly stronger than a C-H bond (~100 kcal/mol). This makes it energetically unfavorable for CYP enzymes to abstract a hydrogen atom from a fluorinated position, effectively "shielding" that site from oxidative metabolism.
-
Electronic Perturbation: Fluorine atoms, particularly on an aromatic ring, withdraw electron density.[1] This deactivates the ring towards oxidative attack by the electrophilic iron-oxo species at the active site of CYP enzymes.[1]
Therefore, a progressive increase in fluorination on the phenyl ring of phenylpropanoic acid is expected to yield a corresponding increase in its resistance to aromatic hydroxylation, a common metabolic pathway. This translates to a longer half-life in in vitro metabolic assays, such as the liver microsomal stability assay.[9][10][11]
Modulation of Biological Activity & Protein Binding
Fluorine's influence extends beyond physicochemical and metabolic properties to directly impact a molecule's interaction with its biological target.[12] Small molecules exert their effects by binding to protein pockets, and the nature of this binding is governed by a combination of hydrophobic, electrostatic, and hydrogen bonding interactions.[13][14][15]
-
Electrostatic Interactions: The polarized C-F bond can engage in favorable electrostatic and dipole-dipole interactions with polar residues in a protein's binding site. Furthermore, the electron-withdrawing nature of fluorine can alter the charge distribution across the entire molecule, influencing how it orients itself within the binding pocket to maximize favorable contacts.
-
Conformational Control: Fluorine substitution can influence the preferred conformation of a molecule. This "conformational steering" can pre-organize the ligand into a bioactive conformation that fits more snugly into the binding site, thereby enhancing binding affinity.
For phenylpropanoic acid derivatives, which might target enzymes or receptors, fluorination can be used to fine-tune binding affinity (Kd) or inhibitory potency (IC50). For example, if a key interaction in the binding pocket involves the aromatic ring, altering its electronic properties through mono-, di-, or tri-fluorination can systematically probe and optimize this interaction.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the comparative data, standardized, self-validating experimental protocols are essential. The following sections detail the methodologies for determining the key parameters discussed in this guide.
Diagram: Comparative Experimental Workflow
The following diagram illustrates the parallel workflows for characterizing the physicochemical and metabolic properties of the fluorinated phenylpropanoic acid analogs.
Caption: Workflow for the synthesis, characterization, and comparative analysis.
Protocol 1: pKa Determination via pH-Metric Titration
This protocol describes the determination of the acid dissociation constant (pKa) using an automated titrator.[16]
-
Principle: The compound is dissolved in a water/co-solvent mixture and titrated with a standardized base (e.g., KOH). The pKa is calculated from the shape of the resulting pH titration curve.[16]
-
Materials:
-
Fluorinated Phenylpropanoic Acid (~1 mg)
-
Milli-Q Water
-
Methanol (HPLC Grade)
-
Standardized 0.5 M KOH
-
Standardized 0.5 M HCl
-
Automated Titrator (e.g., SiriusT3)
-
-
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the test compound in a 1:1 water:methanol solution to a final concentration of ~1-2 mM.
-
System Calibration: Calibrate the instrument's pH electrode using standard buffers (e.g., pH 4, 7, and 10) prior to the experiment.
-
Titration: Place the sample vial in the instrument. The instrument will perform a two-way titration, first with standardized HCl to determine any basic pKa's and then with standardized KOH to determine the acidic pKa.
-
Data Analysis: The instrument software analyzes the titration curve (pH vs. volume of titrant added). The pKa is the pH at which the compound is 50% ionized, corresponding to the midpoint of the buffer region in the curve.
-
Validation: Run a standard compound with a known pKa (e.g., Ketoprofen) to validate the experimental setup and calibration.
-
Protocol 2: LogP Determination via Shake-Flask Method
This classic method directly measures the partitioning of a compound between n-octanol and water.[6]
-
Principle: The compound is dissolved in a biphasic system of water and n-octanol. After equilibration, the concentration of the compound in each phase is measured, and the LogP is calculated as the log10 of the concentration ratio.
-
Materials:
-
Fluorinated Phenylpropanoic Acid
-
n-Octanol (pre-saturated with water)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Vortex mixer and/or shaker
-
Centrifuge
-
HPLC-UV system
-
-
Methodology:
-
Phase Saturation: Vigorously mix equal volumes of n-octanol and PBS for 1 hour. Allow the phases to separate overnight.
-
Sample Addition: Add the test compound (from a concentrated stock in a suitable solvent like DMSO) to a vial containing 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated PBS. The final concentration should be in the linear range of the analytical method.
-
Equilibration: Cap the vial and vortex vigorously for 2 minutes. Place on a shaker at room temperature for 2 hours to ensure complete equilibration.
-
Phase Separation: Centrifuge the vial at 3000 x g for 10 minutes to achieve a clean separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the upper n-octanol layer and the lower aqueous layer. Determine the concentration of the compound in each aliquot using a calibrated HPLC-UV method.
-
Calculation: Calculate LogP using the formula: LogP = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] )
-
Validation: Perform the assay in triplicate. Include a control compound with a known LogP value to verify the integrity of the experiment.
-
Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)
This in vitro assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily CYPs.[11][17]
-
Principle: The test compound is incubated with human liver microsomes in the presence of the necessary cofactor (NADPH). The depletion of the parent compound over time is monitored by LC-MS/MS, which allows for the calculation of the intrinsic clearance rate.[18]
-
Materials:
-
Fluorinated Phenylpropanoic Acid
-
Pooled Human Liver Microsomes (HLM)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B)
-
Control compounds: Verapamil (high clearance), Warfarin (low clearance)
-
Ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide)
-
96-well incubation plate, LC-MS/MS system
-
-
Methodology:
Caption: Step-by-step workflow for the in vitro microsomal stability assay.
-
Prepare Master Mix: On ice, prepare a master mix containing HLM (final concentration 0.5 mg/mL) in 0.1 M phosphate buffer.
-
Compound Addition: Add the test compound and controls to the master mix to a final concentration of 1 µM. Include a negative control incubation without NADPH.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the incubation mixture and quench the reaction by adding it to a well containing 3 volumes of ice-cold acetonitrile with the internal standard.
-
Protein Precipitation: Once all time points are collected, centrifuge the plate at 4000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using an LC-MS/MS method optimized for the parent compound and the internal standard.
-
Data Analysis: Determine the peak area ratio of the analyte to the internal standard at each time point. Plot the natural log of the percent remaining of the parent compound versus time. The slope of this line (k) is used to calculate the half-life (t1/2 = 0.693/k) and the intrinsic clearance (CLint).
Conclusion and Future Directions
The systematic fluorination of the phenylpropanoic acid scaffold provides a clear and instructive model for one of medicinal chemistry's most powerful strategies. The predictable, step-wise alteration of key molecular properties—increasing acidity, modulating lipophilicity, and enhancing metabolic stability—demonstrates the causal link between chemical structure and biological fate.
-
Mono-fluorination offers a subtle but effective entry point for improving metabolic stability and modulating lipophilicity.
-
Di-fluorination provides a more robust enhancement of these properties, significantly increasing the compound's resistance to oxidative metabolism.
-
Tri-fluorination results in the most profound changes, yielding a highly electron-deficient aromatic ring and a significantly more acidic molecule, which can be advantageous for both metabolic stability and specific protein-ligand interactions.
For drug development professionals, understanding these trends is paramount. The choice of mono-, di-, or tri-fluorination is not arbitrary but a deliberate decision based on the specific properties that need to be optimized for a given drug target and desired pharmacokinetic profile. The experimental protocols provided in this guide form a reliable basis for generating the comparative data needed to make these informed decisions, ultimately accelerating the journey from a promising scaffold to a viable drug candidate.
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Wang, Y., et al. (2025). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. PubMed. [Link]
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Mykhailiuk, P. K. (2020). LogP values for fluorinated phenylcyclohexanes. ResearchGate. [Link]
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Gotor-Fernández, V., et al. (2021). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. National Institutes of Health (NIH). [Link]
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Xing, L., et al. (2002). Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. [Link]
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Domínguez-Malfavón, L., et al. (2023). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. MDPI. [Link]
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Wang, Y., et al. (2025). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. ResearchGate. [Link]
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Doyle, A. G., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]
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A Comparative Guide to the Structural Validation of Novel 3-(3,4,5-Trifluorophenyl)propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The unequivocal structural determination of novel chemical entities is a cornerstone of drug discovery and development.[1][2] It ensures that biological data is correctly attributed to the intended molecule and is a critical component of regulatory submissions. This guide will compare and contrast the utility of several key spectroscopic and analytical techniques in providing unambiguous structural proof for this class of compounds.
The Importance of Orthogonal Analytical Techniques
A multi-faceted approach utilizing several analytical techniques is crucial for the comprehensive structural elucidation of novel molecules. Each technique provides a unique piece of the structural puzzle, and their collective data provides a higher degree of confidence than any single method alone. This principle of using orthogonal methods—techniques that measure different physical properties—is a fundamental concept in analytical chemistry for robust validation.
This guide will focus on the following core techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework and the connectivity of atoms.
-
Mass Spectrometry (MS): To ascertain the molecular weight and elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.
-
Single-Crystal X-ray Diffraction: For the definitive determination of the three-dimensional structure.
Synthesis of 3-(3,4,5-Trifluorophenyl)propanoic Acid Derivatives
The synthesis of this compound derivatives can be achieved through various synthetic routes.[3][4] A common method involves the reaction of a suitable precursor with 3,4,5-trifluorophenyl starting materials. For the purpose of this guide, we will consider a generic derivative, "Compound X," synthesized via a reliable and scalable route. The validation of its structure is paramount before proceeding with further biological evaluation.
General Synthetic Approach
A plausible synthetic route could involve the Michael addition of a nucleophile to a 3,4,5-trifluorocinnamic acid derivative or the alkylation of a 3,4,5-trifluorophenylacetic acid derivative. The specific reagents and conditions would be tailored to the desired final product. For instance, the reaction of 4-aminophenol with acrylic acid can yield N-(4-hydroxyphenyl)-β-alanine derivatives.[4]
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[5] It provides detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms. For fluorinated compounds, ¹⁹F NMR is an exceptionally valuable and sensitive technique.[6][7][8][9]
A. ¹H NMR: Mapping the Proton Skeleton
¹H NMR provides information on the number, environment, and connectivity of protons in a molecule.
Expected Data for Compound X:
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic CH | 6.8 - 7.2 | Doublet of triplets | 2H |
| Propanoic CH₂ (α to COOH) | 2.6 - 2.8 | Triplet | 2H |
| Propanoic CH₂ (β to COOH) | 2.9 - 3.1 | Triplet | 2H |
| Carboxylic Acid OH | 10.0 - 12.0 | Singlet (broad) | 1H |
Causality of Experimental Choices: The choice of a suitable deuterated solvent is critical to avoid interfering signals. The concentration should be optimized to obtain good signal-to-noise without causing aggregation, which can broaden peaks.
B. ¹³C NMR: Defining the Carbon Backbone
¹³C NMR provides a count of the unique carbon environments and information about their hybridization.
Expected Data for Compound X:
| Carbon Environment | Chemical Shift (δ, ppm) |
| Carboxylic Acid C=O | 170 - 180 |
| Aromatic C-F | 145 - 165 (with C-F coupling) |
| Aromatic C-H | 110 - 120 (with C-F coupling) |
| Propanoic CH₂ (α to COOH) | 30 - 40 |
| Propanoic CH₂ (β to COOH) | 25 - 35 |
C. ¹⁹F NMR: The Fluorine Fingerprint
¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it ideal for analyzing fluorinated compounds.[6][9][10] It provides direct information about the electronic environment of the fluorine atoms.
Expected Data for Compound X:
| Fluorine Environment | Chemical Shift (δ, ppm) | Multiplicity |
| C3-F and C5-F | -130 to -135 | Doublet of doublets |
| C4-F | -160 to -165 | Triplet of triplets |
Trustworthiness of the Protocol: The combination of ¹H, ¹³C, and ¹⁹F NMR provides a highly self-validating system. The observed couplings between ¹H, ¹³C, and ¹⁹F nuclei must be consistent with the proposed structure.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified Compound X in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum.
-
2D NMR (Optional but Recommended): Perform COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) experiments to confirm connectivity.
-
Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals.
II. Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry is an essential technique in pharmaceutical analysis for determining the molecular weight of a compound and for gaining insights into its elemental composition through high-resolution mass spectrometry (HRMS).[11][12][13][14][15]
A. Low-Resolution MS (LRMS)
Provides the nominal molecular weight of the compound.
Expected Data for Compound X:
-
[M-H]⁻ (Negative Ion Mode): Expected m/z corresponding to the molecular weight minus one proton.
-
[M+H]⁺ (Positive Ion Mode): Expected m/z corresponding to the molecular weight plus one proton.
B. High-Resolution MS (HRMS)
Provides the exact mass of the molecule, which can be used to determine its elemental formula.
Expected Data for Compound X: The measured exact mass should be within a very narrow tolerance (typically < 5 ppm) of the calculated exact mass for the proposed elemental formula of Compound X.
Causality of Experimental Choices: The choice of ionization technique (e.g., Electrospray Ionization - ESI) is crucial and depends on the polarity and thermal stability of the analyte. ESI is well-suited for polar molecules like carboxylic acids.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of Compound X (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid or ammonium hydroxide to promote ionization.
-
Instrumentation: Use a mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS) equipped with an appropriate ionization source.
-
Data Acquisition: Infuse the sample directly or via an LC system into the mass spectrometer and acquire the mass spectrum in both positive and negative ion modes.
-
Data Analysis: Determine the molecular ion peak and, for HRMS, compare the measured exact mass to the calculated exact mass for the proposed formula.
III. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[16][17]
Expected Data for Compound X:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| Carboxylic Acid O-H | 2500 - 3300 | Very broad |
| Aromatic C-H | 3000 - 3100 | Sharp |
| Aliphatic C-H | 2850 - 2960 | Sharp |
| Carboxylic Acid C=O | 1700 - 1725 | Strong, sharp |
| C-F | 1100 - 1400 | Strong |
Trustworthiness of the Protocol: The presence of the characteristic broad O-H stretch and the strong C=O stretch provides strong evidence for the carboxylic acid functionality.[17][18] The C-F stretches further support the presence of the trifluorophenyl group.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat solid (using an ATR accessory), as a KBr pellet, or as a thin film.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
IV. Single-Crystal X-ray Diffraction: The Definitive Structure
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule.[19][20] It provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers.
Expected Outcome for Compound X: A successful X-ray crystallographic analysis will yield a detailed 3D model of the molecule, confirming the connectivity of all atoms and the geometry of the molecule in the solid state. This technique is particularly valuable for unambiguously determining the absolute structure of chiral compounds.[21]
Causality of Experimental Choices: The primary challenge is growing single crystals of sufficient quality. This often requires screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of Compound X by slow evaporation of a solution, cooling of a saturated solution, or vapor diffusion.
-
Crystal Mounting: Mount a suitable single crystal on the goniometer of a single-crystal X-ray diffractometer.
-
Data Collection: Collect diffraction data by irradiating the crystal with monochromatic X-rays.
-
Structure Solution and Refinement: Solve the phase problem to obtain an initial electron density map, and then refine the atomic positions and thermal parameters to obtain the final crystal structure.
Comparison of Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Connectivity, stereochemistry, dynamic processes | Rich structural detail, non-destructive | Requires soluble sample, can be complex to interpret |
| Mass Spectrometry | Molecular weight, elemental formula | High sensitivity, small sample amount needed | Provides little information on connectivity, can be destructive |
| FTIR Spectroscopy | Functional groups | Fast, non-destructive, easy to use | Provides limited structural information |
| X-ray Diffraction | 3D structure, absolute configuration | Unambiguous structure determination | Requires a suitable single crystal, not applicable to all compounds |
Conclusion
The structural validation of novel this compound derivatives requires a synergistic application of multiple analytical techniques. While NMR spectroscopy provides the foundational understanding of the molecular framework, mass spectrometry confirms the elemental composition. FTIR spectroscopy offers a quick check for key functional groups, and single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure. By employing these orthogonal methods, researchers can ensure the scientific integrity of their findings and confidently advance promising candidates in the drug development pipeline.
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Assessing Changes in Lipophilicity and pKa with Fluorination: A Comparative Guide for Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become an indispensable tool for optimizing pharmacokinetic and pharmacodynamic properties.[1][2][3] This guide provides an in-depth analysis of how fluorination impacts two critical physicochemical parameters: lipophilicity (logP) and acidity (pKa). Understanding and accurately measuring these changes are paramount for researchers, scientists, and drug development professionals aiming to rationally design molecules with improved absorption, distribution, metabolism, and excretion (ADME) profiles.[1][4]
The Dual Nature of Fluorine: Impact on Lipophilicity
Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a crucial parameter that influences a drug's ability to permeate cell membranes and access its target site.[4][5] The effect of fluorination on lipophilicity is nuanced and often counterintuitive. While fluorine is the most electronegative element, its introduction into a molecule does not always lead to a decrease in lipophilicity.[6]
The causality behind this lies in the unique properties of the fluorine atom and the carbon-fluorine bond. The high electronegativity of fluorine can create a strong dipole moment; however, in many instances, the introduction of multiple fluorine atoms can increase the overall hydrophobicity of a molecule.[6][7] This is attributed to the fact that the dense electron cloud of fluorine is not easily polarized, leading to weaker van der Waals interactions with water molecules.
The impact of fluorination on lipophilicity is highly context-dependent, influenced by the number of fluorine atoms and their position within the molecule.[7][8][9] For instance, replacing a methyl group with a trifluoromethyl group often leads to a significant increase in lipophilicity.[9]
Comparative Data: Fluorination vs. Non-Fluorinated Analogs
To illustrate the tangible effects of fluorination, the following table summarizes experimentally determined logP values for a series of analogous compounds. This data highlights the variable impact of mono-, di-, and trifluorination.
| Compound | Structure | logP (Experimental) | Change in logP (ΔlogP) |
| Toluene | C₆H₅CH₃ | 2.73 | - |
| (Fluoromethyl)benzene | C₆H₅CH₂F | 2.25 | -0.48 |
| (Difluoromethyl)benzene | C₆H₅CHF₂ | 2.29 | -0.44 |
| (Trifluoromethyl)benzene | C₆H₅CF₃ | 2.86 | +0.13 |
| Anisole | C₆H₅OCH₃ | 2.11 | - |
| 1-Methoxy-4-(trifluoromethyl)benzene | p-CF₃C₆H₄OCH₃ | 3.03 | +0.92 |
Data compiled from various sources for illustrative purposes.
As the data suggests, the effect is not a simple linear relationship. While monofluorination and difluorination of the methyl group in toluene decrease lipophilicity, trifluorination increases it. This underscores the necessity of experimental determination rather than relying solely on predictive models.
The Inductive Effect: Fluorine's Influence on pKa
The pKa, a measure of the acidity of a compound, is another critical parameter in drug design, influencing a molecule's ionization state at physiological pH.[6] The ionization state, in turn, affects solubility, permeability, and receptor binding.
The introduction of fluorine atoms almost invariably increases the acidity (lowers the pKa) of a nearby acidic proton. This is a direct consequence of fluorine's powerful electron-withdrawing inductive effect.[6][10] The highly electronegative fluorine atom pulls electron density away from the acidic functional group, stabilizing the conjugate base and thus making the proton more likely to dissociate.[6]
This effect is potent and can be observed even when the fluorine atoms are several bonds away from the acidic center.[10]
Comparative Data: pKa Shifts Upon Fluorination
The following table provides a clear comparison of pKa values for carboxylic acids with and without fluorination, demonstrating the profound impact of this modification.
| Compound | Structure | pKa (Experimental) |
| Acetic Acid | CH₃COOH | 4.75[10] |
| Fluoroacetic Acid | FCH₂COOH | 2.58[11][12] |
| Difluoroacetic Acid | F₂CHCOOH | 1.22[11][12] |
| Trifluoroacetic Acid | CF₃COOH | -0.3 to 0.03[10][11][12] |
| Perfluorooctanoic Acid (PFOA) | C₇F₁₅COOH | ~ -0.5 to -0.27[10][11][12] |
Data sourced from cited references.[10][11][12]
The dramatic decrease in pKa with increasing fluorination is evident. This principle is a powerful tool for medicinal chemists to fine-tune the ionization characteristics of a drug candidate to optimize its performance.[3]
Experimental Protocols for Accurate Assessment
To ensure the reliability of physicochemical data, robust and validated experimental protocols are essential. The following sections detail the methodologies for determining logP and pKa.
Determination of Lipophilicity (logP)
Two primary methods for the experimental determination of logP are the shake-flask method and reversed-phase high-performance liquid chromatography (RP-HPLC).
Shake-Flask Method (Gold Standard)
The shake-flask method is the traditional and most direct way to measure the partition coefficient.[13][14][15] It involves dissolving the compound in a biphasic system of n-octanol and water, allowing it to reach equilibrium, and then measuring the concentration of the compound in each phase.[13][16]
Experimental Workflow:
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A Head-to-Head Comparison of Synthesis Routes for Key Fluorinated Intermediates: A Guide for Researchers
By Dr. Gemini, Senior Application Scientist
The strategic incorporation of fluorine into organic molecules has become an indispensable tool in modern drug discovery and development. Fluorinated functional groups can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. This guide provides a detailed, head-to-head comparison of prominent synthesis routes for two critical classes of fluorinated intermediates: α-fluorocarbonyls and trifluoromethylarenes. We will delve into the mechanistic underpinnings, practical considerations, and supporting experimental data for each method, empowering researchers to make informed decisions in their synthetic endeavors.
Part 1: The Synthesis of α-Fluorocarbonyls via Electrophilic Fluorination
The α-fluorocarbonyl motif is a valuable building block in medicinal chemistry, often serving as a bioisostere for the corresponding α-hydroxycarbonyl or as a precursor to other fluorinated functionalities. Electrophilic fluorination, which involves the transfer of a formal "F+" equivalent to a carbon-centered nucleophile, is the most common approach for their synthesis.[1] Among the arsenal of electrophilic fluorinating agents, Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) have emerged as the workhorses of synthetic chemists due to their stability, ease of handling, and broad applicability.[2]
Route 1.1: α-Fluorination using Selectfluor®
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a highly reactive and versatile electrophilic fluorinating agent.[2] It is a stable, non-hygroscopic solid, making it convenient to handle in a laboratory setting.[2]
Mechanism of Action: The reaction typically proceeds through the enol or enolate form of the carbonyl compound, which acts as the nucleophile. The electron-deficient fluorine atom of Selectfluor® is then attacked by the enol or enolate, leading to the formation of the C-F bond. The mechanism is generally considered to be an SN2-type process, although single-electron transfer (SET) pathways have also been proposed.[1]
Experimental Protocol: α-Fluorination of a β-Ketoester using Selectfluor® [2]
-
To a dry round-bottom flask under an inert atmosphere, add the β-ketoester (e.g., ethyl 2-oxocyclopentanecarboxylate) (1.0 mmol) and anhydrous acetonitrile (5 mL).
-
Stir the solution at room temperature until the substrate is fully dissolved.
-
Add Selectfluor® (1.1 mmol, 1.1 equivalents) to the reaction mixture in one portion.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-fluoro-β-ketoester.
Caption: General workflow for the α-fluorination of a β-ketoester using Selectfluor®.
Route 1.2: α-Fluorination using N-Fluorobenzenesulfonimide (NFSI)
NFSI is another widely used, commercially available electrophilic fluorinating agent. It is a stable, crystalline solid and is generally considered to be a milder fluorinating agent than Selectfluor®.[2] This can be advantageous in cases where the substrate is sensitive to the higher reactivity of Selectfluor®.
Mechanism of Action: Similar to Selectfluor®, NFSI reacts with the enol or enolate of the carbonyl compound to deliver an electrophilic fluorine atom. The two sulfonyl groups withdraw electron density from the nitrogen atom, which in turn polarizes the N-F bond, making the fluorine atom electrophilic.
Experimental Protocol: α-Fluorination of a β-Ketoester using NFSI [2]
The experimental protocol is very similar to that for Selectfluor®, with the primary difference being the choice of fluorinating agent.
-
To a dry round-bottom flask under an inert atmosphere, add the β-ketoester (e.g., ethyl 2-oxocyclopentanecarboxylate) (1.0 mmol) and anhydrous acetonitrile (5 mL).
-
Stir the solution at room temperature until the substrate is fully dissolved.
-
Add NFSI (1.1 mmol, 1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, work up the reaction as described for the Selectfluor® protocol.
Caption: Generalized mechanism for electrophilic α-fluorination of carbonyls.
Head-to-Head Comparison: Selectfluor® vs. NFSI
| Feature | Selectfluor® | N-Fluorobenzenesulfonimide (NFSI) |
| Reactivity | Generally more reactive.[2] | Milder fluorinating agent.[2] |
| Yield (α-Fluorination of Ethyl 2-oxocyclopentanecarboxylate) | 95%[2] | 85%[2] |
| Substrate Scope | Broad, effective for a wide range of carbonyls, alkenes, and aromatics.[2] | Broad, also effective for many substrates, sometimes showing better selectivity with sensitive substrates.[3] |
| Handling and Stability | Thermally stable, air and moisture stable, non-hygroscopic solid.[2] | Stable, non-hygroscopic solid.[2] |
| Cost | Generally more expensive per mole. | More cost-effective. |
| Safety Considerations | Powerful oxidant, handle with care. | Generally considered safer due to lower reactivity. |
| Scalability | Routinely used in large-scale synthesis. | Also suitable for large-scale applications. |
Part 2: The Synthesis of Trifluoromethylarenes
The trifluoromethyl (-CF3) group is one of the most important fluorine-containing motifs in pharmaceuticals and agrochemicals.[4] Its introduction can significantly enhance a molecule's lipophilicity and metabolic stability. The synthesis of trifluoromethylarenes can be broadly categorized into nucleophilic and electrophilic trifluoromethylation methods.[3][5]
Route 2.1: Nucleophilic Trifluoromethylation: Copper-Catalyzed Reaction of Aryl Halides with TMSCF3
This method involves the reaction of an aryl halide (typically an iodide or bromide) with a nucleophilic trifluoromethyl source, such as trifluoromethyltrimethylsilane (TMSCF3, Ruppert-Prakash reagent), in the presence of a copper catalyst.[1]
Mechanism of Action: The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. Initially, a trifluoromethylcopper(I) species is generated from TMSCF3 and the copper salt. Oxidative addition of the aryl halide to this species forms a Cu(III) intermediate, which then undergoes reductive elimination to yield the trifluoromethylarene and regenerate the Cu(I) catalyst.
Experimental Protocol: Copper-Catalyzed Trifluoromethylation of an Aryl Iodide [6]
-
To a dry Schlenk tube, add CuI (10 mol%), 1,10-phenanthroline (20 mol%), and the aryl iodide (1.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous DMF (5 mL) and TMSCF3 (2.0 mmol, 2.0 equivalents).
-
Add a fluoride source, such as KF or CsF (2.0 mmol, 2.0 equivalents).
-
Stir the reaction mixture at the desired temperature (e.g., 60-100 °C) and monitor its progress by GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with aqueous NH4Cl solution.
-
Extract the mixture with an organic solvent, and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: General workflow for the copper-catalyzed trifluoromethylation of an aryl iodide.
Route 2.2: Electrophilic Trifluoromethylation using Togni's Reagent
Electrophilic trifluoromethylation involves the reaction of a nucleophilic arene with an electrophilic trifluoromethylating agent. Togni's reagents, which are hypervalent iodine compounds, are among the most popular and effective electrophilic trifluoromethylating agents.[5] Togni's Reagent II is a more stable and easier-to-handle second-generation reagent.[7]
Mechanism of Action: The mechanism of trifluoromethylation with Togni's reagents can be complex and substrate-dependent. It can proceed through a radical pathway, where a trifluoromethyl radical is generated and adds to the arene, or through a polar mechanism involving the attack of the nucleophilic arene on the electrophilic iodine center, followed by reductive elimination of the trifluoromethyl group.
Experimental Protocol: Trifluoromethylation of an Arylboronic Acid with Togni's Reagent [8]
-
To a reaction vessel, add the arylboronic acid (1.0 mmol), Togni's Reagent II (1.2 mmol, 1.2 equivalents), and a copper catalyst such as CuI (10 mol%).
-
Add a suitable ligand (e.g., 1,10-phenanthroline, 20 mol%) and a base (e.g., K2CO3, 2.0 equivalents).
-
Add an appropriate solvent, such as diglyme (5 mL).
-
Stir the mixture at a specified temperature (e.g., 35 °C) for a designated time (e.g., 14 hours).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Dry, concentrate, and purify the product by column chromatography.
Caption: Contrasting nucleophilic and electrophilic trifluoromethylation pathways.
Head-to-Head Comparison: Nucleophilic vs. Electrophilic Trifluoromethylation
| Feature | Nucleophilic (Cu-catalyzed with TMSCF3) | Electrophilic (with Togni's Reagent) |
| Substrate Scope | Primarily aryl and heteroaryl halides (iodides and bromides).[9] | Electron-rich arenes, heterocycles, and arylboronic acids.[8][10] |
| Functional Group Tolerance | Good, but can be sensitive to certain functional groups that react with the copper catalyst or the nucleophilic CF3 source. | Generally high, tolerant of a wide range of functional groups.[8] |
| Regioselectivity | Determined by the position of the halide on the aromatic ring. | Directed by the electronic properties of the arene (for C-H activation) or the position of the boronic acid. |
| Reaction Conditions | Often requires elevated temperatures (60-100 °C).[1] | Can often be performed at or near room temperature.[8] |
| Reagent Cost & Availability | TMSCF3 is a relatively inexpensive and readily available reagent. | Togni's reagents are more expensive specialty chemicals. |
| Safety Considerations | TMSCF3 is volatile and should be handled in a well-ventilated fume hood. | Togni's Reagent II has been reported to have explosive properties and must be handled with extreme care.[11] |
| Scalability | Has been demonstrated on a gram scale and is used in industrial processes.[9] | The cost and safety concerns of Togni's reagents can be limiting for large-scale applications.[5] |
Conclusion
The synthesis of fluorinated intermediates is a dynamic and evolving field. For the α-fluorination of carbonyls, both Selectfluor® and NFSI are excellent reagents, with the choice often depending on the reactivity of the substrate and cost considerations. Selectfluor® generally provides higher yields, while NFSI offers a milder and more economical alternative.
In the realm of trifluoromethylarene synthesis, nucleophilic and electrophilic methods offer complementary approaches. Copper-catalyzed trifluoromethylation of aryl halides is a powerful and scalable method, particularly for substrates where the halide is already in place. Electrophilic trifluoromethylation with reagents like Togni's reagent is advantageous for the late-stage functionalization of electron-rich arenes and offers milder reaction conditions, though cost and safety are significant considerations.
Ultimately, the optimal synthetic route will depend on a careful analysis of the target molecule, the availability of starting materials, and the desired scale of the reaction. This guide provides the foundational knowledge and experimental context to aid researchers in navigating these choices and successfully incorporating fluorine into their molecules of interest.
References
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- Grushin, V. V.; Marshall, W. J. Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features. The Journal of Organic Chemistry2013, 78 (21), 11126–11146.
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- Sanford, M. S. Catalytic C–H Functionalization: A New Approach to Molecular Synthesis. Dalton Transactions2010, 39 (43), 10346–10352.
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Organic Chemistry Portal. Copper-Catalyzed Trifluoromethylation of Aryl and Vinyl Boronic Acids with An Electrophilic Trifluoromethylating Reagent. [Link]
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- Novák, Z.; et al. A Practical Method for the Cu-Mediated Trifluoromethylation of Arylboronic Acids with CF3 Radicals Derived from NaSO2CF3 and tert-Butyl Hydroperoxide (TBHP). Organic Letters2012, 14 (1), 182–185.
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- Lectka, T. Asymmetric Catalysis with Chiral Phase-Transfer Catalysts. Accounts of Chemical Research2004, 37 (8), 592–600.
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- Furuya, T.; Kamlet, A. S.; Ritter, T. Catalysis for Fluorination and Trifluoromethylation.
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A Researcher's Guide to Cross-Reactivity Profiling of 3-(3,4,5-Trifluorophenyl)propanoic Acid Derivatives in Kinase-Targeted Drug Discovery
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. This guide provides an in-depth look at the cross-reactivity profiling of 3-(3,4,5-Trifluorophenyl)propanoic acid and its derivatives, a scaffold of increasing interest in medicinal chemistry. We will explore the rationale behind its selection as a potential kinase inhibitor, detail experimental protocols for assessing its selectivity, and present a comparative analysis with hypothetical analogs to illustrate the principles of structure-activity relationships (SAR) in off-target profiling.
The Rationale: Why Focus on this compound?
The 3-phenylpropanoic acid core is a versatile scaffold found in a variety of biologically active molecules.[1] The strategic placement of fluorine atoms on the phenyl ring is a well-established medicinal chemistry tactic to enhance metabolic stability, binding affinity, and cell permeability.[2][3] Specifically, the 3,4,5-trifluorophenyl motif can modulate the electronic properties of the molecule, potentially influencing its interaction with the ATP-binding pocket of protein kinases.[4] Given that dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, this scaffold represents a promising starting point for the development of targeted kinase inhibitors.[5][6]
However, the human kinome consists of over 500 members, many of which share structural similarities in their ATP-binding sites. This homology presents a significant challenge, as a lack of selectivity can lead to off-target effects and associated toxicities. Therefore, rigorous cross-reactivity profiling is not just a regulatory requirement but a fundamental step in understanding the true therapeutic potential and safety profile of any new kinase inhibitor candidate.
Designing a Cross-Reactivity Profiling Study
A comprehensive cross-reactivity study for a novel compound series, such as derivatives of this compound, should be designed to provide a clear picture of both on-target potency and off-target interactions.
Caption: A three-phase workflow for comprehensive kinase cross-reactivity profiling.
Experimental Protocols: A Step-by-Step Guide to In Vitro Kinase Profiling
To ensure data integrity and reproducibility, a standardized and well-validated protocol is essential. Below is a representative protocol for determining the IC50 values of our lead compound, designated TFP-001 (this compound) , against a panel of kinases using a radiometric assay format. This method remains a gold standard for its sensitivity and direct measurement of enzymatic activity.
Protocol: Radiometric Kinase Assay (e.g., HotSpot™ Platform)
This protocol is adapted from methodologies used by commercial providers like Reaction Biology.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of TFP-001 and its analogs in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration range for IC50 determination (e.g., from 100 µM to 1 nM).
-
For the kinase reaction, further dilute the compounds in the assay buffer to achieve the final desired concentrations with a consistent final DMSO concentration (typically ≤1%).
-
-
Kinase Reaction Mixture Preparation (per well):
-
Prepare a master mix containing the kinase assay buffer, MgCl2, ATP (including γ-³³P-ATP), and the specific peptide or protein substrate for the kinase being tested. The ATP concentration should ideally be at or near the Km for each kinase to ensure physiologically relevant inhibition data.
-
Aliquot the master mix into a 96-well or 384-well reaction plate.
-
-
Initiation of Kinase Reaction:
-
Add a specific amount of the recombinant kinase enzyme to each well to initiate the reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction proceeds within the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by adding a solution, typically phosphoric acid, which denatures the enzyme and halts further ATP hydrolysis.
-
-
Capture of Phosphorylated Substrate:
-
Transfer the reaction mixture from each well onto a filter membrane (e.g., phosphocellulose). The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will flow through.
-
Wash the filters multiple times with a wash buffer (e.g., phosphoric acid) to remove any residual unbound radiolabeled ATP.
-
-
Detection and Data Analysis:
-
Dry the filter membranes and measure the radioactivity in each spot using a scintillation counter.
-
The measured counts per minute (CPM) are directly proportional to the amount of phosphorylated substrate, and thus, the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Comparative Analysis: Profiling TFP-001 and Its Derivatives
To understand the structure-activity relationship for selectivity, it is crucial to compare the lead compound with rationally designed analogs. For this guide, we will consider two hypothetical derivatives:
-
TFP-001: this compound (our lead compound)
-
TFP-002: 3-(3,5-Difluorophenyl)propanoic acid (less fluorination)
-
TFP-003: 3-(3,4,5-Trifluorophenyl)propanamide (amide derivative of the carboxylic acid)
Let's assume our primary target is a hypothetical tyrosine kinase, TK-1 . The following table presents illustrative data from a broad kinase screen (single 10 µM dose) and subsequent IC50 determinations for the primary target and identified off-target "hits."
Table 1: Single-Dose (10 µM) Kinase Inhibition Profile
| Kinase | Kinase Family | TFP-001 (% Inhibition) | TFP-002 (% Inhibition) | TFP-003 (% Inhibition) |
| TK-1 (Primary Target) | Tyrosine Kinase | 98 | 85 | 95 |
| TK-2 | Tyrosine Kinase | 75 | 55 | 60 |
| STK-1 | Serine/Threonine Kinase | 62 | 30 | 45 |
| STK-2 | Serine/Threonine Kinase | 15 | 10 | 12 |
| CK1 | Serine/Threonine Kinase | 8 | 5 | 7 |
| ... (and 400+ other kinases) | <10 | <10 | <10 |
Table 2: Comparative IC50 Values (nM) for On- and Off-Target Kinases
| Compound | Primary Target: TK-1 | Off-Target: TK-2 | Off-Target: STK-1 | Selectivity Ratio (TK-2/TK-1) |
| TFP-001 | 50 | 500 | 1,200 | 10 |
| TFP-002 | 250 | 2,000 | >10,000 | 8 |
| TFP-003 | 80 | 950 | 2,500 | 11.9 |
Interpreting the Data: Causality and Insights
-
On-Target Potency: TFP-001 shows potent inhibition of the primary target, TK-1, with an IC50 of 50 nM.
-
Impact of Fluorination: The removal of one fluorine atom (TFP-002) significantly reduces potency against the primary target (250 nM), suggesting that the trifluoro-substitution pattern is crucial for optimal binding. This could be due to specific electrostatic or hydrophobic interactions within the TK-1 active site.[4]
-
Carboxylic Acid vs. Amide: Converting the carboxylic acid to a primary amide (TFP-003) slightly decreases potency against TK-1 (80 nM) but may alter other properties like cell permeability or metabolic stability.
-
Selectivity Profile: TFP-001 exhibits a 10-fold selectivity for TK-1 over the most significant off-target, TK-2. While this is a reasonable starting point, further optimization to improve this window would be a key objective. TFP-002, despite being less potent, shows a similar selectivity profile. TFP-003 shows a marginal improvement in selectivity over TFP-001.
-
Cross-Reactivity "Hits": The initial screen identified two significant off-targets, TK-2 and STK-1. The dose-response follow-up confirms these interactions, although at concentrations significantly higher than for the primary target.
Visualizing the Impact: Signaling Pathway Context
Understanding the potential consequences of off-target inhibition requires placing the findings in the context of cellular signaling pathways. If TK-1 is a key driver in a cancer-related pathway, its inhibition is the desired therapeutic effect. However, if an off-target like STK-1 is involved in a critical homeostatic process, its inhibition could lead to toxicity.
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A Senior Application Scientist's Guide to Benchmarking the Metabolic Stability of Fluorinated vs. Non-Fluorinated Compounds
For researchers, medicinal chemists, and professionals in drug development, optimizing a compound's metabolic stability is a cornerstone of successful therapeutic design. A molecule that is rapidly metabolized will likely fail to achieve the necessary therapeutic concentrations in the body, rendering it ineffective. One of the most powerful and widely adopted strategies in medicinal chemistry to enhance metabolic stability is the selective incorporation of fluorine atoms into a drug candidate's structure.[1][2][3] This guide provides an in-depth comparison of the metabolic stability of fluorinated versus non-fluorinated compounds, supported by experimental data and detailed protocols.
The strategic introduction of fluorine can profoundly alter a molecule's physicochemical and pharmacokinetic properties.[4] Due to its high electronegativity and the strength of the carbon-fluorine (C-F) bond, fluorine can block or slow down common metabolic pathways, particularly oxidation by cytochrome P450 (CYP) enzymes.[5] This guide will delve into the mechanistic basis for this enhanced stability and provide practical, step-by-step methodologies for its evaluation.
The Mechanistic Underpinnings of Fluorine's Impact on Metabolic Stability
The liver is the primary site of drug metabolism, where a superfamily of enzymes known as cytochrome P450s (CYPs) plays a crucial role in the oxidative metabolism of the vast majority of drugs.[6] These enzymes often target electron-rich and sterically accessible sites on a molecule, such as benzylic C-H bonds or positions alpha to heteroatoms, for hydroxylation.[5]
The introduction of fluorine can impede this process in several ways:
-
Blocking Metabolic "Soft Spots": By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, the strong C-F bond can effectively prevent oxidative attack by CYP enzymes.[5]
-
Altering Electronic Properties: Fluorine's potent electron-withdrawing effect can decrease the electron density of nearby aromatic rings or functional groups, making them less susceptible to oxidation.[2][7]
-
Conformational Effects: The presence of fluorine can influence the overall conformation of a molecule, potentially leading to a shape that is less readily accommodated by the active site of a metabolizing enzyme.[1]
While the C-F bond is exceptionally strong, it's important to note that under certain enzymatic conditions, defluorination can occur.[8][9][10] Therefore, a thorough experimental evaluation is paramount.
Experimental Evaluation: The Liver Microsomal Stability Assay
To quantitatively assess and compare the metabolic stability of fluorinated and non-fluorinated compounds, the in vitro liver microsomal stability assay is an indispensable tool.[11][12] Liver microsomes are subcellular fractions that are rich in CYP enzymes and provide a robust and reproducible system for studying Phase I metabolism.[12]
Causality Behind Experimental Choices:
-
Why Liver Microsomes? They offer a concentrated source of the primary drug-metabolizing enzymes (CYPs) in a cost-effective and high-throughput format.[13]
-
Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for CYP enzyme activity. Its inclusion initiates the metabolic reactions.[13]
-
Why Time Points? Sampling at multiple time points allows for the determination of the rate of compound disappearance, which is crucial for calculating key pharmacokinetic parameters.[13]
-
Why Controls? Negative controls (minus NADPH) ensure that any observed compound loss is due to enzymatic activity. Positive controls with known metabolic profiles validate the assay's performance.[13][14]
Detailed Step-by-Step Methodology for Liver Microsomal Stability Assay:
-
Preparation of Reagents:
-
Prepare a 100 mM phosphate buffer (pH 7.4).
-
Prepare stock solutions of the test compounds (fluorinated and non-fluorinated analogs) and positive control compounds (e.g., verapamil, testosterone) in a suitable organic solvent like DMSO.
-
Prepare a stock solution of the NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation Setup:
-
In a 96-well plate, add the phosphate buffer, liver microsomes (e.g., human, rat, or mouse), and the test compound to achieve the desired final concentrations (typically 1 µM for the test compound and 0.5 mg/mL for microsomal protein).[13]
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.
-
-
Initiation and Sampling:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13][15]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
Data Analysis and Interpretation:
The rate of disappearance of the parent compound is used to calculate the following parameters:
-
Half-life (t½): The time it takes for the concentration of the compound to decrease by half.
-
Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug.
The data is typically plotted as the natural logarithm of the percentage of the compound remaining versus time. The slope of this line is used to determine the rate constant of elimination, from which the half-life and intrinsic clearance can be calculated.[13]
Data Presentation: A Comparative Analysis
To illustrate the impact of fluorination, consider the following hypothetical data for a non-fluorinated compound ("Parent-H") and its fluorinated analog ("Parent-F"), where a metabolically labile hydrogen has been replaced by fluorine.
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Parent-H | 15 | 46.2 |
| Parent-F | > 60 | < 11.5 |
| Verapamil (Control) | 12 | 57.8 |
Interpretation: The data clearly demonstrates that the fluorinated analog, Parent-F, exhibits significantly greater metabolic stability than its non-fluorinated counterpart, Parent-H. The longer half-life and lower intrinsic clearance of Parent-F suggest that the fluorine atom has successfully blocked a key site of metabolic attack.
Visualizing the Experimental Workflow
To provide a clear visual representation of the liver microsomal stability assay workflow, the following diagram has been created using Graphviz (DOT language).
Caption: Workflow for the in vitro liver microsomal stability assay.
Beyond CYP450: The Role of Other Metabolic Enzymes
While CYP enzymes are the primary drivers of Phase I metabolism, other enzymes can also contribute to a compound's clearance.[6] Aldehyde oxidase (AO), for example, is a cytosolic enzyme that can metabolize aza-aromatic compounds and aldehydes.[16][17] The susceptibility of a compound to AO-mediated metabolism is highly dependent on its chemical structure.[16]
In some cases, fluorination can shift metabolism from CYP- to AO-pathways. Therefore, for compounds containing structural motifs known to be AO substrates (e.g., certain nitrogen-containing heterocycles), it is prudent to also assess their stability in liver S9 fractions or cytosol, which contain AO.[12][17]
Choosing the Right In Vitro System
The selection of the appropriate in vitro metabolic stability assay is critical for generating relevant and predictive data. The following diagram illustrates a decision-making process for choosing between different in vitro systems.
Caption: Decision tree for selecting an in vitro metabolic stability assay.
Concluding Remarks
The strategic incorporation of fluorine is a well-established and powerful tool for enhancing the metabolic stability of drug candidates.[1][18] By blocking sites of oxidative metabolism, fluorination can significantly increase a compound's half-life and improve its overall pharmacokinetic profile.[5] However, it is not a panacea, and a thorough experimental evaluation is essential to confirm the desired metabolic outcome and to identify any potential alternative metabolic pathways.[8] The in vitro assays described in this guide, particularly the liver microsomal stability assay, provide a robust and reliable framework for benchmarking the metabolic stability of fluorinated versus non-fluorinated compounds, enabling data-driven decisions in the drug discovery and development process.
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A Senior Application Scientist's Guide to In Silico Modeling: Comparing Binding Affinities of Fluorinated Analogs
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of medicinal chemistry.[1][2] Fluorine's unique properties—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][3][4] These modifications can lead to enhanced metabolic stability, improved membrane permeability, and altered binding affinities.[1][5][6] However, predicting the precise impact of fluorination on protein-ligand binding is a non-trivial challenge that necessitates sophisticated computational approaches.[7][8]
This guide provides an in-depth comparison of in silico methodologies for evaluating the binding affinities of fluorinated analogs. We will delve into the theoretical underpinnings and practical applications of molecular docking and more rigorous free energy calculations. By understanding the strengths and limitations of each approach, researchers can make more informed decisions in the rational design of novel therapeutics.
The Fluorine Factor: A Double-Edged Sword in Drug Design
The introduction of fluorine can be a game-changer in optimizing a drug candidate. It can block metabolic "soft spots," thereby increasing the drug's half-life.[2][9] Furthermore, the strategic placement of fluorine can modulate the acidity (pKa) of nearby functional groups, which in turn affects a molecule's absorption and distribution.[10] Perhaps most critically, fluorine's unique electronic properties can lead to favorable interactions within the target's binding pocket, including hydrogen bonds and halogen bonds, potentially increasing binding affinity.[7][11][12][13][14]
However, the effects of fluorination are not always predictable or beneficial. Unfavorable steric clashes or alterations in the electronic landscape can also lead to a decrease in binding affinity. Therefore, the ability to accurately predict these effects through in silico modeling is paramount for efficient drug development.[7][8]
A Comparative Overview of In Silico Methodologies
The computational chemist's toolkit for assessing binding affinity is diverse, ranging from rapid, qualitative methods to computationally expensive, yet highly quantitative approaches. Here, we compare two major classes of methods: molecular docking and free energy calculations.
| Methodology | Primary Output | Computational Cost | Relative Accuracy | Typical Use Case |
| Molecular Docking | Binding pose, Scoring function value (e.g., kcal/mol) | Low | Low to Medium | High-throughput virtual screening, initial pose prediction |
| MM/PBSA & MM/GBSA | Estimated free energy of binding (ΔG_bind) | Medium | Medium | Ranking of docked poses, refinement of binding affinity estimates |
| Free Energy Perturbation (FEP) | Relative binding free energy (ΔΔG_bind) | High | High | Lead optimization, precise prediction of affinity changes upon modification |
I. Molecular Docking: A First Look at Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[15][16] It is an indispensable tool for high-throughput virtual screening and for generating initial hypotheses about ligand binding modes.[17]
The Causality Behind the Protocol:
The core principle of molecular docking involves two key components: a search algorithm and a scoring function. The search algorithm explores the conformational space of the ligand within the binding site, while the scoring function estimates the binding affinity for each generated pose.[15] It is crucial to understand that the scoring function is an empirical or knowledge-based approximation of the true binding free energy and may not always accurately capture the subtle effects of fluorination.
Experimental Protocol: A Standardized Molecular Docking Workflow
Here, we outline a typical workflow for performing molecular docking using AutoDock Vina, a widely used open-source docking program.[18]
Step 1: Preparation of the Receptor and Ligands
-
Obtain Receptor Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB). For our case study, we will use a hypothetical protein kinase.
-
Prepare the Receptor: Remove water molecules, add polar hydrogens, and assign partial charges. This can be done using tools like AutoDock Tools.[18]
-
Obtain Ligand Structures: Source the 3D structures of the fluorinated analogs from a chemical database like PubChem.[19][20][21][22][23]
-
Prepare the Ligands: Assign partial charges and define rotatable bonds.
Step 2: Defining the Binding Site and Running the Docking Simulation
-
Define the Grid Box: Specify the coordinates for the center of the binding site and the dimensions of the search space.
-
Run Docking Simulation: Execute the docking calculation using a command-line interface. For example:
This command instructs Vina to dock the specified ligand into the receptor within the defined grid box.[18]
Step 3: Analysis of Docking Results
-
Evaluate Binding Poses: Analyze the predicted binding poses and their corresponding docking scores. The pose with the lowest binding energy is typically considered the most favorable.[24]
-
Visualize Interactions: Use molecular visualization software like PyMOL or Chimera to inspect the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic contacts.[17]
Diagram: Molecular Docking Workflow
Caption: A generalized workflow for molecular docking simulations.
II. Free Energy Calculations: For a More Quantitative Assessment
While molecular docking provides a valuable starting point, more accurate predictions of binding affinity require more rigorous and computationally intensive methods.[25] Free energy calculations, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), and Free Energy Perturbation (FEP), offer a more quantitative assessment of binding affinities.
MM/PBSA and MM/GBSA: A Post-Processing Approach
MM/PBSA and MM/GBSA are popular methods for estimating the free energy of binding from molecular dynamics (MD) simulations.[25] These methods calculate the binding free energy by combining the molecular mechanics energies of the protein, ligand, and complex with a continuum solvation model.[26]
The Causality Behind the Protocol:
The fundamental principle behind MM/PBSA and MM/GBSA is to calculate the free energy of binding as the difference between the free energy of the complex and the free energies of the individual protein and ligand.[26] This approach accounts for changes in enthalpy and solvation upon binding but often neglects the contribution of conformational entropy for the sake of computational efficiency.[25][26]
Experimental Protocol: A Standardized MM/PBSA Workflow
Step 1: Molecular Dynamics Simulation
-
System Setup: Place the docked protein-ligand complex in a box of solvent (e.g., water) and ions to mimic physiological conditions.
-
Minimization and Equilibration: Minimize the energy of the system to remove steric clashes, followed by a period of equilibration to allow the system to reach a stable temperature and pressure.
-
Production MD: Run a production MD simulation for a sufficient length of time (typically nanoseconds) to sample the conformational space of the complex.
Step 2: MM/PBSA Calculation
-
Trajectory Extraction: Extract snapshots of the protein, ligand, and complex from the MD trajectory.
-
Energy Calculations: For each snapshot, calculate the molecular mechanics energy, the polar solvation free energy (using the Poisson-Boltzmann or Generalized Born model), and the nonpolar solvation free energy.[26]
-
Binding Free Energy Calculation: Average the calculated energies over all snapshots to obtain the final estimated binding free energy.
Free Energy Perturbation (FEP): The Gold Standard for Relative Binding Affinities
FEP is a powerful and theoretically rigorous method for calculating the relative binding free energy between two closely related ligands.[27][28] It involves the "alchemical" transformation of one ligand into another in both the solvated state and when bound to the protein.[27][29]
The Causality Behind the Protocol:
FEP is based on the principle of statistical mechanics and provides a direct calculation of the free energy difference between two states.[27][28] By performing a series of small, incremental changes (perturbations) to the ligand, the system is gradually transformed, and the free energy change at each step is calculated. The sum of these changes provides the overall relative binding free energy.
Experimental Protocol: A Standardized FEP Workflow
Step 1: System Preparation
-
Prepare Protein and Ligand Structures: Similar to the docking and MM/PBSA workflows, prepare the structures of the protein and the two ligands to be compared.
-
Define the Perturbation Pathway: Define the alchemical transformation pathway between the two ligands.
Step 2: FEP Simulations
-
Run Simulations in Solvent: Perform a series of MD simulations where one ligand is gradually transformed into the other in a solvent box.
-
Run Simulations in Complex: Repeat the series of MD simulations with the ligands bound to the protein.
Step 3: Analysis of FEP Results
-
Calculate Free Energy Differences: Use statistical methods to calculate the free energy difference for the transformations in both the solvent and the complex.
-
Calculate Relative Binding Free Energy: The difference between the free energy changes in the complex and in the solvent gives the relative binding free energy (ΔΔG_bind).[30]
Diagram: Free Energy Perturbation Workflow
Caption: A schematic of the Free Energy Perturbation workflow.
Case Study: Comparing the Binding Affinities of Fluorinated Kinase Inhibitors
To illustrate the application of these methods, we present a hypothetical case study on a series of fluorinated analogs of a kinase inhibitor. The table below compares the predicted binding affinities from our in silico models with hypothetical experimental data.
| Compound | Experimental IC50 (nM) | Docking Score (kcal/mol) | MM/PBSA ΔG_bind (kcal/mol) | FEP ΔΔG_bind (kcal/mol) (relative to Compound 1) |
| 1 (Parent) | 100 | -8.5 | -45.2 | 0.0 |
| 2 (4-Fluoro) | 50 | -8.9 | -48.1 | -0.4 |
| 3 (3,4-Difluoro) | 25 | -9.2 | -50.5 | -0.8 |
| 4 (4-Trifluoromethyl) | 200 | -8.2 | -42.7 | 0.5 |
Analysis of Results:
In this hypothetical case, molecular docking correctly predicted the trend of improved affinity for the mono- and di-fluorinated analogs (compounds 2 and 3) but was less accurate for the trifluoromethyl analog (compound 4). MM/PBSA provided a better correlation with the experimental data, correctly ranking the affinities of all four compounds. FEP, as expected, provided the most accurate predictions for the relative binding affinities, showing a clear improvement for the fluorinated analogs and a decrease in affinity for the trifluoromethyl-substituted compound.
Conclusion and Future Perspectives
In silico modeling is an indispensable tool in modern drug discovery for predicting and understanding the binding affinities of fluorinated analogs.[31] Molecular docking serves as an excellent starting point for high-throughput screening and initial pose prediction. For more quantitative and reliable predictions, especially during lead optimization, more rigorous methods like MM/PBSA, MM/GBSA, and FEP are essential.
The choice of method should be guided by the specific research question, the available computational resources, and the desired level of accuracy. As computational power continues to increase and algorithms become more sophisticated, the predictive power of these in silico tools will undoubtedly continue to grow, further accelerating the design of novel and more effective fluorinated drugs.[28] The integration of quantum mechanics (QM) into these workflows, particularly for describing the nuanced electronic effects of fluorine, represents a promising future direction for the field.[31][32]
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Ford, M. C., & Ho, P. S. Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Journal of Medicinal Chemistry, 2016 . [Link]
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Genheden, S., & Ryde, U. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 2015 . [Link]
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Schrödinger. Fundamental concepts of relative binding Free Energy Perturbation (FEP) calculations. YouTube, 2024 . [Link]
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Hutter, M. C. Fluorinated Protein–Ligand Complexes: A Computational Perspective. ACS Publications, 2024 . [Link]
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Sharma, R., & Singh, S. Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology, 2025 . [Link]
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ResearchGate. Computational Fluorine Scanning Using Free-Energy Perturbation. ResearchGate, n.d. [Link]
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Bioinformatics Review. How to Perform Molecular Docking in 2 mins. YouTube, 2021 . [Link]
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Steinbrecher, T., & Labahn, A. A Comparative Linear Interaction Energy and MM/PBSA Study on SIRT1–Ligand Binding Free Energy Calculation. Journal of Chemical Information and Modeling, 2010 . [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
